Tris(3,4-dimethylphenyl) phosphate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as sol in benzene; slightly soluble in ethanol and hexane. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66431. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
3862-11-1 |
|---|---|
Molecular Formula |
C24H27O4P |
Molecular Weight |
410.4 g/mol |
IUPAC Name |
tris(3,4-dimethylphenyl) phosphate |
InChI |
InChI=1S/C24H27O4P/c1-16-7-10-22(13-19(16)4)26-29(25,27-23-11-8-17(2)20(5)14-23)28-24-12-9-18(3)21(6)15-24/h7-15H,1-6H3 |
InChI Key |
BCTKCHOESSAGCN-UHFFFAOYSA-N |
impurities |
Tri-o-cresyl phosphate and other o-cresyl-components /TXP formulations/ |
SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OP(=O)(OC2=CC(=C(C=C2)C)C)OC3=CC(=C(C=C3)C)C)C |
boiling_point |
260-263 °C @ 7 mm Hg |
Color/Form |
Wax |
melting_point |
72.0 °C 72 °C |
Other CAS No. |
3862-11-1 |
Pictograms |
Irritant |
solubility |
Sol in benzene; slightly soluble in ethanol and hexane |
Synonyms |
Tri-3,4-xylyl Phosphate; Tris(3,4-dimethylphenyl) Phosphate; 3,4-Xylyl Phosphate; NSC 66431; Tri-3,4-xylenyl Phosphate; |
Origin of Product |
United States |
Foundational & Exploratory
Chemical Structure of 3,4-Xylenol Phosphate Ester: A Technical Guide for Drug Development & Toxicology
This guide provides an in-depth technical analysis of Tris(3,4-dimethylphenyl) phosphate , commonly referred to as 3,4-Xylenol Phosphate Ester .[1]
Executive Summary
3,4-Xylenol phosphate ester (specifically the triester: This compound ) is a specific isomer of the industrial flame retardant Trixylenyl Phosphate (TXP).[1] Unlike its ortho-substituted counterparts, which are potent neurotoxins capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN), the 3,4-isomer is structurally incapable of forming the neurotoxic cyclic metabolite.[1]
For researchers in drug development, this molecule serves two critical functions:
-
Negative Control Standard: A non-neurotoxic reference in Neuropathy Target Esterase (NTE) inhibition assays.[1]
-
Impurity Profiling: A specific analyte for quantifying isomeric purity in phosphate-based prodrugs or excipients derived from xylenols.[1]
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
The molecule is a symmetrical triaryl phosphate ester formed by the reaction of phosphorus oxychloride with 3,4-dimethylphenol (3,4-xylenol).[1]
Structural Specifications
| Parameter | Technical Specification |
| IUPAC Name | This compound |
| Common Name | Tri-3,4-xylyl phosphate |
| CAS Number | 3862-11-1 |
| Molecular Formula | C₂₄H₂₇O₄P |
| Molecular Weight | 410.45 g/mol |
| Physical State | Solid (Crystalline) |
| Melting Point | 65–72 °C (Pure isomer) |
| Solubility | Water: <1 mg/L (0.89 ppm); Soluble in DCM, Toluene, Acetone |
| Log Kow | 5.63 (High Lipophilicity) |
Structural Diagram
The following diagram illustrates the connectivity. Note the specific meta and para positioning of the methyl groups, which creates steric bulk without facilitating the intramolecular cyclization seen in ortho-isomers.
Figure 1: Connectivity of this compound showing the central phosphate core and three xylenyl ligands.[1]
Synthesis Protocol (Laboratory Scale)
Objective: Synthesis of high-purity (>98%) this compound for use as an analytical standard. Precaution: Perform all steps in a fume hood. POCl3 is highly corrosive and water-reactive.[1]
Reagents
-
Substrate: 3,4-Dimethylphenol (3,4-Xylenol), >99% purity.[1]
-
Reagent: Phosphorus oxychloride (POCl₃), freshly distilled.[1]
-
Catalyst: Magnesium Chloride (MgCl₂) or Aluminum Chloride (AlCl₃) (1-2 mol%).[1]
-
Solvent: Toluene (optional, can be run neat).
Step-by-Step Methodology
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser (vented to a caustic scrubber to trap HCl gas), and a pressure-equalizing addition funnel.
-
Charging: Add 3.05 equivalents of 3,4-dimethylphenol and 1.0 mol% MgCl₂ catalyst to the flask. Melt the phenol if solid (mp ~65°C) by heating to 70°C.
-
Addition: Dropwise add 1.0 equivalent of POCl₃ over 60 minutes. The reaction is exothermic; maintain temperature between 70–80°C.
-
Reaction: Once addition is complete, slowly ramp the temperature to 150°C over 4 hours. This drives the release of HCl gas.
-
Completion: Monitor by TLC (Hexane/Ethyl Acetate 8:2) or ³¹P NMR (disappearance of POCl₃ signal at +3 ppm).[1]
-
Workup:
-
Cool the mixture to 90°C.
-
Wash with dilute NaOH (5%) to remove unreacted phenols, followed by water until neutral pH.[1]
-
Dry the organic phase over anhydrous MgSO₄.
-
-
Purification: Unlike the commercial liquid mixture, the pure 3,4-isomer is a solid.[1] Recrystallize from ethanol or a hexane/toluene mixture to obtain white crystals (mp 65–72°C).[1]
Figure 2: Laboratory synthesis workflow for high-purity reference standard generation.
Analytical Characterization
To validate the structure, the following spectral data are expected for the pure isomer.
-
¹H NMR (CDCl₃, 400 MHz):
-
³¹P NMR (CDCl₃):
-
δ -17.0 to -19.0 ppm (s, 1P): Typical range for triaryl phosphates.[1]
-
-
Mass Spectrometry (GC-MS/LC-MS):
Biological & Toxicological Context (Mechanism of Action)[1]
This section is critical for drug developers using this compound as a safety benchmark.
The "Ortho" Effect and Neurotoxicity
Organophosphate-Induced Delayed Neuropathy (OPIDN) is driven by a specific metabolic activation pathway.[1]
-
Bioactivation: Cytochrome P450 hydroxylates an ortho-methyl group on the phenyl ring.[1]
-
Cyclization: The hydroxylated group attacks the phosphorus center, displacing a phenol group to form a Saligenin Cyclic Phosphate .
-
Inhibition: This cyclic metabolite irreversibly inhibits Neuropathy Target Esterase (NTE) in neural tissue, leading to axonal degeneration.[1]
Safety of the 3,4-Isomer
This compound lacks methyl groups in the ortho (2 or 6) positions.[1]
-
Consequence: Even if the methyl groups at positions 3 or 4 are hydroxylated, they are sterically too distant to cyclize with the phosphate center.
-
Result: The molecule cannot form the neurotoxic cyclic inhibitor. It acts primarily as a weak Acetylcholinesterase (AChE) inhibitor or is metabolized via simple ester hydrolysis to non-toxic diaryl phosphates.[1]
Figure 3: Mechanistic comparison showing why 3,4-xylenol phosphate avoids the neurotoxic pathway common to ortho-isomers.[1]
Experimental Protocol: NTE Inhibition Assay (Negative Control)
When screening new phosphate ester prodrugs, use this compound as a negative control to validate the assay's ability to distinguish neurotoxic from non-neurotoxic compounds.[1]
-
Tissue Preparation: Isolate brain microsomes from hens (the standard model species for OPIDN).[1]
-
Incubation: Incubate microsomes with the test compound (10 µM - 100 µM) for 20 minutes at 37°C.
-
Assay: Add phenyl valerate (substrate). Measure the release of phenol colorimetrically (using 4-aminoantipyrine).
-
Validation: The 3,4-isomer should show <10% inhibition of NTE activity compared to vehicle control, whereas TOCP should show >70% inhibition.
References
-
National Institutes of Health (NIH) - PubChem. Tris(3,4-xylenyl)phosphate | C24H27O4P. [Link][1]
-
UK Environment Agency. Environmental risk evaluation report: Trixylenyl phosphate (CAS no.[1] 25155-23-1). (2009).[1] Provides physical property data (MP, Solubility) for specific isomers.[1] [Link]
-
Wightman, J.P. & Malaiyandi, M. Physical properties of some triaryl phosphates. Journal of Chemical & Engineering Data. (1983).[1][6] Source for melting point data of pure isomers.[6]
-
Johnson, M.K. The delayed neuropathy caused by some organophosphorus esters: Mechanism and challenge. Critical Reviews in Toxicology. (1975).[1] Foundational text on the mechanism of NTE inhibition and the structural requirements (ortho-effect).[1]
Sources
- 1. Tris(3,4-xylenyl)phosphate | C24H27O4P | CID 248886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Importance of Quality Control in Trixylenyl Phosphate Manufacture - Sinobio Chemistry [sinobiochemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. grokipedia.com [grokipedia.com]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. PubChemLite - this compound (C24H27O4P) [pubchemlite.lcsb.uni.lu]
- 8. chiron.no [chiron.no]
Difference between trixylyl phosphate and tricresyl phosphate
Topic: Comparative Toxicology and Chemical Architecture: Tricresyl Phosphate (TCP) vs. Trixylyl Phosphate (TXP) in Pharmaceutical Risk Assessment.
Executive Summary
For researchers and drug development professionals, the distinction between Tricresyl Phosphate (TCP) and Trixylyl Phosphate (TXP) is not merely semantic—it is a critical toxicological and regulatory divergence. While both are organophosphate esters used as plasticizers and flame retardants in manufacturing equipment (e.g., tubing, seals, hydraulic fluids), they present distinct "leachable" risks.
-
TCP is historically defined by its neurotoxic potential (specifically the ortho-isomer), capable of causing Organophosphate-Induced Delayed Neuropathy (OPIDN).[1][2][3]
-
TXP , while possessing a lower neurotoxic potential due to steric hindrance, is currently flagged as a Substance of Very High Concern (SVHC) in the EU due to Reproductive Toxicity (Category 1B) .
This guide dissects the physicochemical, mechanistic, and analytical differences to support robust safety assessments.
Part 1: Molecular Architecture & Physicochemical Properties
The fundamental difference lies in the alkyl substitution on the phenyl rings. TCP carries a single methyl group (cresol-derived), whereas TXP carries two methyl groups (xylenol-derived). This additional methylation increases molecular weight and viscosity, but more importantly, it alters the metabolic fate of the molecule.
Comparative Physicochemical Profile
| Property | Tricresyl Phosphate (TCP) | Trixylyl Phosphate (TXP) | Impact on Pharma Process |
| CAS Number | 1330-78-5 (Mixed) / 78-30-8 (Ortho) | 25155-23-1 | Critical for regulatory filing (REACH/TSCA). |
| Molecular Weight | ~368.37 g/mol | ~410.45 g/mol | Distinct mass spectral signatures (M+). |
| Structure | Tris(methylphenyl) phosphate | Tris(dimethylphenyl) phosphate | TXP is more lipophilic (higher LogP). |
| Viscosity (25°C) | ~30–60 cSt | ~80–110 cSt | TXP is used where higher load-bearing is required; harder to clean from surfaces. |
| Boiling Point | ~265°C (decomposes) | ~394°C | TXP is more thermally stable in high-heat extrusion. |
| Solubility | Insoluble in water; Soluble in Toluene/Hexane | Insoluble in water; Soluble in Toluene/Hexane | Both are potential extractables in lipid-based drug formulations. |
Part 2: The Toxicology Divergence (Mechanistic Insight)
The safety profile of these compounds is dictated by their metabolism. The "Ortho Effect" is the central dogma of organophosphate neurotoxicity.
TCP and the Mechanism of OPIDN
The neurotoxicity of TCP is isomer-specific.[2][3][4] The tri-ortho-cresyl isomer (ToCP) is bioactivated by hepatic Cytochrome P450 enzymes.[4][5] The ortho-methyl group is hydroxylated and then cyclizes with the phosphate group to form Cresyl Saligenin Phosphate (CBDP) .
-
Target: Neuropathy Target Esterase (NTE) in neural tissue.
-
Action: CBDP irreversibly inhibits NTE.
-
Result: Axonal degeneration (OPIDN) appearing 1–3 weeks after exposure.
TXP: Steric Shielding & Reproductive Toxicity
TXP is generally considered to have a lower neurotoxic potential than TCP.
-
Steric Hindrance: Many xylenol isomers in TXP (e.g., 2,6-dimethylphenol) have methyl groups that physically block the formation of the cyclic "saligenin-like" metabolite required for NTE inhibition.
-
Metabolic Fate: While some isomers (e.g., 2,3-dimethylphenyl) could theoretically cyclize, commercial TXP mixtures are often engineered or naturally deficient in these specific conformers compared to historic TCP.
-
The New Risk: The primary regulatory concern for TXP is Reproductive Toxicity . It is classified as Repr.[6] 1B (H360F: May damage fertility) under EU CLP regulations, leading to its inclusion in the REACH SVHC candidate list.
Visualizing the Pathway Difference
Figure 1: Mechanistic divergence between TCP (neurotoxicity via cyclization) and TXP (reproductive toxicity via systemic pathways).[1][7][8]
Part 3: Analytical Differentiation Strategy
In a drug development context (Extractables & Leachables - E&L), distinguishing these two is critical because their Permitted Daily Exposure (PDE) limits differ based on the endpoint (Neurotox vs. Reprotox).
Protocol: GC-MS Identification Workflow
Objective: Differentiate TCP and TXP in a polymeric extract (e.g., from single-use bioprocess bags).
-
Sample Preparation:
-
Extract polymer with Isopropanol/Hexane (1:1).
-
Concentrate via nitrogen evaporation.
-
Reconstitute in Toluene.
-
-
GC Parameters:
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms), 30m x 0.25mm ID.
-
Carrier: Helium at 1.0 mL/min.
-
Temp Program: 80°C (1 min)
20°C/min 300°C (hold 10 min).
-
-
MS Detection (EI Mode):
-
Differentiation Logic:
-
TCP (Mixed Isomers): Look for Molecular Ion [M+] at m/z 368 .
-
TXP (Mixed Isomers): Look for Molecular Ion [M+] at m/z 410 .
-
-
Fragment Ions:
-
TCP: m/z 368
165 (Fluorenyl cation derivative). -
TXP: m/z 410
179 (Methyl-fluorenyl cation derivative).
-
-
-
Quantification:
-
Use d21-TCP as an internal standard for TCP.
-
Use d27-TXP (if available) or a surrogate like Triphenyl Phosphate-d15 for TXP.
-
Note: Commercial standards are mixtures.[8] Quantify against the total area of the isomer cluster, not a single peak.
-
Part 4: Regulatory & Safety Implications
For the pharmaceutical scientist, the presence of these compounds triggers specific risk assessment workflows under ICH M7 (mutagenic impurities - though these are not primary mutagens) and ICH Q3D (elemental - N/A), but primarily ICH Q3C/E&L guidelines .
| Compound | Regulatory Status (EU/Global) | Primary Risk Driver | Action Level (Pharma) |
| TCP | Restricted; "Low-Ortho" grades required (<0.1% ToCP). | Neurotoxicity (OPIDN) | Strict control of ortho-isomer content.[3] |
| TXP | REACH SVHC Candidate (Jan 2014). | Reproductive Toxicity (Repr.[6][9][10][11] 1B) | Requires authorization for use in EU; High scrutiny in E&L studies.[10] |
Self-Validating Risk Assessment Step: If you detect a phosphate ester with m/z 410 in your drug product:
-
Identify: Confirm it is TXP (not a mixed cresyl/xylyl ester).
-
Quantify: Calculate total daily intake based on max dose.
-
Compare: Check against the PDE derived from the NOAEL for reproductive toxicity (often lower than general toxicity limits).
-
Mitigate: If intake > PDE, switch manufacturing components (e.g., tubing) to non-phosphate plasticized alternatives.
References
-
World Health Organization (WHO). (1990).[3] Tricresyl Phosphate (Environmental Health Criteria 110).[8] International Programme on Chemical Safety.
-
European Chemicals Agency (ECHA). (2013).[6] Support Document for Identification of Trixylyl Phosphate as a Substance of Very High Concern.
-
Winder, C., & Balouet, J. C. (2002). The toxicity of commercial jet oils: Environmental correlates of aerospace health problems. Journal of Occupational Health and Safety.
-
Richardson, R. J. (2005). Neuropathy target esterase (NTE): Structure-activity relationships of inhibitors. Toxicology and Applied Pharmacology.[11][12]
-
US National Toxicology Program (NTP). (1994). NTP Toxicology and Carcinogenesis Studies of Tricresyl Phosphate in F344/N Rats and B6C3F1 Mice.
Sources
- 1. series.publisso.de [series.publisso.de]
- 2. boerenlandvogels.nl [boerenlandvogels.nl]
- 3. Tricresyl phosphate - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Exposure to triaryl phosphates: metabolism and biomarkers of exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tricresyl phosphate (EHC 110, 1990) [inchem.org]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 9. chemos.de [chemos.de]
- 10. Trixylyl phosphate - Wikipedia [en.wikipedia.org]
- 11. healthcouncil.nl [healthcouncil.nl]
- 12. scholars.unh.edu [scholars.unh.edu]
Methodological & Application
Application Note: High-Resolution HPLC Separation of Positional Isomers in Xylyl Phosphates
Introduction & Scientific Context
Trixylyl phosphate (TXP) is a complex organophosphate ester used extensively as a flame retardant and hydraulic fluid. It is synthesized from phosphorus oxychloride and xylenols (dimethylphenols). Commercial TXP is a UVCB substance (Unknown or Variable composition, Complex reaction products), resulting in a mixture of numerous positional isomers.
The Toxicology Challenge: The "Ortho Effect"
The safety profile of TXP is dictated by the position of the methyl groups on the phenyl rings. Similar to its analog Tricresyl Phosphate (TCP), TXP isomers containing an ortho-methyl substitution are metabolically activated to form cyclic saligenin phosphates. These cyclic metabolites inhibit Neuropathy Target Esterase (NTE), causing Organophosphate-Induced Delayed Neuropathy (OPIDN) .
Standard C18 Reverse-Phase HPLC often fails to resolve these positional isomers because their hydrophobicities are nearly identical. This protocol outlines a
Mechanistic Insight: Why Standard C18 Fails
To separate positional isomers, we must exploit steric and electronic differences, not just hydrophobicity.
-
C18 (Hydrophobic Interaction): Interacts primarily based on the volume of the molecule. Since o,o,o-, m,m,m-, and p,p,p- isomers have the same molecular weight and similar volumes, they co-elute.
-
Phenyl-Hexyl / PFP (
- Interaction): These phases possess aromatic rings that engage in - stacking with the analyte.-
Planar Isomers (meta/para): Can align flat against the stationary phase, maximizing
-interaction Longer Retention . -
Non-Planar Isomers (ortho): The ortho-methyl group creates steric hindrance ("twist"), preventing the phenyl ring from lying flat. This reduces
-interaction Shorter Retention .
-
Visualization: The Separation Logic
Caption: Mechanism of separation exploiting steric hindrance of ortho-groups on Phenyl-phases.
Experimental Protocol
A. Instrumentation & Materials[2][3][4][5]
-
System: UHPLC or HPLC system (e.g., Agilent 1290, Waters H-Class) with binary pump.
-
Detector:
-
Primary: Diode Array Detector (DAD) at 215 nm (max absorption for aryl phosphates).
-
Secondary (Confirmation): Mass Spectrometer (ESI+) looking for
at m/z 411.
-
-
Column: Agilent Poroshell 120 Phenyl-Hexyl (4.6 x 100 mm, 2.7 µm) OR Phenomenex Kinetex Biphenyl .
-
Note: Do not use standard C18.
-
B. Reagents[2][5][6]
-
Solvent A: Water (Milli-Q grade).
-
Solvent B: Methanol (LC-MS grade).
-
Critical: Acetonitrile (ACN) suppresses
- interactions because ACN itself has -electrons (triple bond). Methanol is mandatory to maximize the selectivity of the Phenyl-Hexyl column.
-
C. Sample Preparation (Hydraulic Fluid/Oil Matrix)
-
Weigh: 100 mg of sample into a 20 mL glass scint vial.
-
Dissolve: Add 10 mL of Methanol. Vortex for 30s.
-
Filter: Pass through a 0.2 µm PTFE syringe filter into an HPLC vial.
-
Optional Clean-up: If the matrix is dirty (used oil), use a C18 SPE cartridge. Condition with MeOH/Water, load sample, wash with 50% MeOH, elute with 100% MeOH.
-
D. Chromatographic Conditions
| Parameter | Setting | Rationale |
| Flow Rate | 0.8 mL/min | Optimal for 2.7 µm core-shell particles. |
| Temperature | 25°C | Lower temperature favors |
| Injection Vol | 5 µL | Prevent column overload. |
| Gradient | See Table Below | Shallow gradient required for isomer resolution. |
Gradient Table:
| Time (min) | % Water (A) | % Methanol (B) | Event |
|---|---|---|---|
| 0.0 | 40 | 60 | Initial equilibration |
| 2.0 | 40 | 60 | Isocratic hold |
| 25.0 | 10 | 90 | Slow ramp to separate isomers |
| 30.0 | 0 | 100 | Wash column |
| 30.1 | 40 | 60 | Re-equilibration |
| 35.0 | 40 | 60 | End |
Workflow & Data Analysis
Experimental Workflow Diagram
Caption: Step-by-step workflow for the extraction and analysis of TXP isomers.
Interpretation of Results
-
Elution Order:
-
Group 1 (First Eluters): Isomers with maximum steric hindrance (e.g., tris(2,6-xylyl) phosphate - if present, though rare in commercial mixes).
-
Group 2 (Intermediate): Mono-ortho and di-ortho isomers (e.g., 2,4-xylyl derivatives). These are the primary toxicity targets.
-
Group 3 (Late Eluters): Non-ortho isomers (e.g., 3,4-xylyl and 3,5-xylyl derivatives). These are planar and interact strongly with the column.
-
-
Quantification: Integrate the area of Group 2 peaks relative to total peak area to calculate the "% Ortho-Content."
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Co-elution of isomers | Temperature too high | Lower column oven to 20°C or 15°C. |
| Loss of resolution | Acetonitrile used | Switch organic modifier to Methanol . |
| Peak Tailing | Residual silanol activity | Ensure mobile phase pH is neutral; Phenyl-Hexyl is usually robust. |
| Baseline Drift | UV absorption of MeOH | Use reference wavelength (360 nm) or subtract blank gradient. |
References
-
De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry. Journal of Chromatography A. Link
- Context: Establishes the toxicity baseline for ortho-isomers in aryl phosph
-
Agilent Technologies. (2014).[1] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Application Note 5991-3893EN. Link
- Context: Validates the use of PFP/Phenyl phases for separating positional isomers of arom
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Cresyl phosphates and xylyl phosphates - Evaluation statement. Link
-
Context: Detailed toxicology and chemical identity of Trixylyl Phosphate (TXP) and its isomers.[2]
-
-
Chiron AS. Trixylyl phosphate (TXP) - A substance of very high concern (SVHC).[2][3] Link
- Context: Provides specific isomer breakdown (2,3-; 2,4-; etc.) found in commercial TXP mixtures.
Sources
Application Note: High-Purity Synthesis of Tris(3,4-dimethylphenyl) Phosphate
Target Compound: Tris(3,4-dimethylphenyl) phosphate CAS: 3862-11-1 (Specific Isomer) | Generic CAS: 25155-23-1 (Trixylyl phosphate mixture) Application: Analytical Reference Standard for Extractables & Leachables (E&L) Profiling; Plasticizer Impurity Characterization.[1]
Abstract & Strategic Relevance
In pharmaceutical development, Trixylyl Phosphate (TXP) is a common plasticizer and flame retardant found in single-use bioprocessing bags, filtration assemblies, and PVC tubing.[1] Commercial TXP is a UVCB substance (Unknown or Variable composition, Complex reaction products) containing various xylenol isomers.
While the ortho-substituted isomers (e.g., tris(2-methylphenyl) phosphate) are known neurotoxins (inducing OPIDN), the 3,4-dimethylphenyl isomer is a critical analytical marker for quantifying non-ortho leachables.[1] This guide provides a definitive protocol for synthesizing high-purity (>99%) This compound from 3,4-xylenol, specifically designed to create reference standards for E&L toxicology assessments.
Reaction Mechanism & Chemical Strategy
The synthesis proceeds via a nucleophilic acyl substitution at the phosphorus center.[1] The reaction requires the sequential displacement of three chloride atoms on phosphorus oxychloride (
Chemical Equation
[1]Mechanistic Considerations
-
Steric Factors: Unlike 2,6-xylenol, the 3,4-isomer is not sterically hindered at the phenolic hydroxyl group.[1] This allows for milder reaction conditions compared to hindered phenols.[1]
-
HCl Management: The reaction generates stoichiometric HCl.[1] In high-purity lab synthesis, an acid scavenger (base) is preferred to prevent acid-catalyzed hydrolysis or side reactions.[1] In industrial scale-up, Lewis acid catalysis with heat-driven HCl removal is standard.[1]
Figure 1: Stepwise phosphorylation mechanism. Each substitution becomes progressively slower due to steric bulk and electronic effects.[1]
Material Safety & Hazard Control (HSE)
CRITICAL WARNING: This protocol involves Phosphorus Oxychloride (
| Hazard | Control Measure |
| Inhalation Toxicity ( | All operations must be performed in a functioning fume hood.[1] Use a caustic scrubber (NaOH trap) for HCl off-gassing.[1] |
| Water Reactivity | |
| Neurotoxicity (Product) | While the 3,4-isomer is less toxic than ortho-isomers, treat all aryl phosphates as potential reproductive toxins and neurotoxins.[1] Wear double nitrile gloves.[1] |
Protocol A: High-Purity Reference Standard Synthesis (Lab Scale)
Objective: Synthesis of 10–20 g of >99% pure material for analytical use (NMR/MS standard). Method: Base-Catalyzed Esterification (Low Temperature).[1]
Reagents & Equipment[2][3][4]
-
3,4-Xylenol (3,4-Dimethylphenol): 36.6 g (0.30 mol) [10% excess][1]
-
Phosphorus Oxychloride (
): 13.8 g (0.09 mol)[1] -
Triethylamine (
) or Pyridine: 30.3 g (0.30 mol) [Acid Scavenger][1] -
Dichloromethane (DCM) or Toluene: 200 mL [Anhydrous]
-
Equipment: 500 mL 3-neck round bottom flask, addition funnel, nitrogen inlet, ice bath.
Step-by-Step Methodology
-
Setup: Flame-dry the glassware under nitrogen flow. Charge the flask with 3,4-xylenol (36.6 g), Base (30.3 g), and DCM (150 mL).[1] Cool the mixture to 0–5°C in an ice bath.
-
Addition: Dilute
(13.8 g) in 50 mL of DCM. Add this solution dropwise via the addition funnel over 60 minutes. Note: Exothermic reaction.[1] Maintain internal temp <10°C to prevent color formation. -
Reaction: Once addition is complete, allow the reaction to warm to room temperature (RT). Stir for 12 hours.
-
Quench & Wash:
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate via rotary evaporation to yield a viscous crude oil or semi-solid. -
Purification (Crystallization):
Protocol B: Industrial Mimic (Scale-Up Route)
Objective: Synthesis of larger batches mimicking industrial impurity profiles. Method: Lewis Acid Catalysis (High Temperature, Solvent-Free).[1]
Reagents
-
3,4-Xylenol: 122 g (1.0 mol)[1]
- : 51 g (0.33 mol)[1]
-
Catalyst: Magnesium Chloride (
) anhydrous (1.0 g) or Aluminum Chloride ( ).[1]
Methodology
-
Melt: In a reactor fitted with a reflux condenser and an HCl gas scrubber, melt the 3,4-xylenol (MP ~62°C) at 70°C.
-
Catalyst Addition: Add
catalyst. -
Addition: Add
slowly below the liquid surface.[1] -
Ramp: Heat gradually:
-
Hold at 100°C for 2 hours (Mono-substitution).
-
Ramp to 150°C for 2 hours (Di-substitution).
-
Ramp to 200–220°C for 4 hours (Tri-substitution).
-
Note: Nitrogen sparging helps remove evolved HCl and drives the reaction.[1]
-
-
Workup: Vacuum distillation is required to purify the product from the catalyst and tarry residues.[1] (BP: ~260°C at 7 mmHg).[1][2]
Analytical Characterization & Specifications
To validate the synthesized material as a Reference Standard, the following data must be acquired.
| Parameter | Specification (Expected) | Method |
| Appearance | White crystalline solid or waxy solid | Visual |
| Melting Point | 65 – 72°C | Capillary MP |
| Purity | > 99.0% | HPLC-UV (254 nm) / GC-MS |
| Mass Spectrometry | m/z = 410.4 | GC-MS / LC-MS |
| Single peak ~ -16 to -18 ppm (vs | ||
Workflow Diagram: Synthesis to Validation
Figure 2: Operational workflow for the isolation of pharmaceutical-grade reference material.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of | Re-dry solvents over molecular sieves.[1] Ensure |
| Incomplete Reaction | Steric hindrance or insufficient time.[1] | Monitor by TLC.[1] If mono/di-esters persist, increase reaction time or reflux temperature (Protocol A).[1] |
| Oiling Out | Impurities preventing crystallization.[1] | The product can be supercooled easily.[1] Seed with a pure crystal if available, or scratch the glass.[1] Use a colder freezer (-20°C). |
| Color (Yellow/Brown) | Oxidation of phenols.[1] | Perform reaction under strict Nitrogen atmosphere. Use freshly distilled xylenol.[1] |
References
-
Chiron AS. Trixylyl phosphate (TXP) - Reference Materials and Toxicology. Retrieved from [Link]
-
European Chemicals Agency (ECHA). Trixylyl phosphate - Substance Information and SVHC Support Document. Retrieved from [Link][1][3]
-
Wightman, J.P. & Malalyandi, M. (1983).[1][4] Physical properties of pure isomers of trixylenyl phosphate. Environmental Science & Technology.[1][2] (Data cited in UK Environment Agency Report).[1]
-
UK Environment Agency. Environmental risk evaluation report: Trixylenyl phosphate (CAS no.[1] 25155-23-1).[1][3][5] Retrieved from [Link][1]
-
PubChem. Tris(3,4-xylenyl)phosphate Compound Summary. Retrieved from [Link]
Sources
Analysis of tris(3,4-dimethylphenyl) phosphate in PVC plasticizers
Executive Summary
This application note details a robust protocol for the extraction, separation, and quantification of Tris(3,4-dimethylphenyl) phosphate (3,4-TXP) in Polyvinyl Chloride (PVC) matrices. While commercial Trixylyl Phosphate (TXP) is used as a flame retardant and plasticizer, it exists as a complex UVCB (Unknown or Variable composition, Complex reaction products) mixture of isomers.
Why this specific isomer? Regulatory scrutiny (e.g., ECHA, EPA) focuses heavily on ortho-substituted organophosphates due to their potential for Organophosphate-Induced Delayed Neuropathy (OPIDN). 3,4-TXP is a non-ortho isomer. Accurately distinguishing it from the neurotoxic ortho-isomers (e.g., 2,x-TXP) is critical for:
-
Toxicological Profiling: Verifying "low-toxicity" claims of specific plasticizer batches.
-
Extractables & Leachables (E&L): Ensuring safety in drug delivery systems (IV bags, tubing) where PVC is prevalent.
Scientific Background & Mechanistic Insight
The Isomer Challenge
Commercial TXP is synthesized by reacting phosphorus oxychloride (
-
Neurotoxicity Risk: Isomers containing an ortho-methyl group (position 2) can undergo metabolic activation to cyclic saligenin phosphates, which irreversibly inhibit Neuropathy Target Esterase (NTE).
-
The 3,4-TXP Target: Lacking ortho-substitution, 3,4-TXP does not form the neurotoxic cyclic metabolite. However, it shares the same molecular weight (
410) and similar fragmentation patterns with toxic isomers. Chromatographic resolution is the only reliable separation method.
Analytical Strategy
We utilize GC-MS (EI) with a high-polarity-selectivity column phase.
-
Extraction: A Dissolution-Precipitation approach is superior to Soxhlet for PVC. PVC dissolves in Tetrahydrofuran (THF); adding Methanol (MeOH) precipitates the polymer while keeping the OPEs (Organophosphate Esters) in solution. This prevents column fouling and maximizes recovery.
-
Separation: A 5% phenyl-arylene phase (e.g., DB-5MS) is standard, but optimized temperature ramps are required to resolve the 3,4-isomer from the cluster of 2,x-isomers.
Experimental Protocol
Reagents & Standards
-
Target Standard: this compound (Certified Reference Material, e.g., Chiron or equivalent).
-
Internal Standard (ISTD): Triphenyl phosphate-d15 (TPP-d15) or Trixylenyl phosphate-d21 (if available).
-
Solvents: THF (HPLC Grade, uninhibited), Methanol (LC-MS Grade), Hexane (Trace Analysis Grade).
Sample Preparation: Dissolution-Precipitation Method
Rationale: Direct solvent extraction (e.g., hexane soak) often fails to penetrate the rigid PVC matrix effectively. Dissolution ensures total release of the plasticizer.
Workflow Diagram:
Caption: Figure 1.[1][2][3] Dissolution-Precipitation workflow ensuring total plasticizer recovery while removing PVC polymer chains.
Step-by-Step Procedure:
-
Weighing: Cut PVC sample into
mm fragments. Weigh g into a 20 mL glass scintillation vial. -
Dissolution: Add 5.0 mL Tetrahydrofuran (THF). Cap tightly. Sonicate for 30 minutes or until the PVC is completely dissolved (solution becomes clear/viscous).
-
ISTD Addition: Add 50 µL of Internal Standard Solution (100 µg/mL TPP-d15 in THF). Vortex briefly.
-
Precipitation: While vortexing gently, slowly add 10.0 mL of Methanol. A white precipitate (PVC polymer) will form immediately.
-
Critical Note: Rapid addition can trap analyte inside the polymer clumps. Add dropwise initially.
-
-
Separation: Centrifuge at 4,000 rpm for 10 minutes to pellet the PVC.
-
Filtration: Transfer 1 mL of the clear supernatant to a 0.2 µm PTFE syringe filter. Inject into GC vial.
Instrumental Analysis (GC-MS)
GC Parameters
-
System: Agilent 7890/5977 or equivalent.
-
Column: DB-5MS UI (30 m
0.25 mm 0.25 µm).[4]-
Note: A thicker film (0.5 µm) may improve isomer separation but increases run time.
-
-
Inlet: Split/Splitless.
-
Mode: Split (Ratio 20:1). PVC extracts are high-concentration; splitless will overload the detector.
-
Temperature: 280°C.
-
Liner: Deactivated split liner with glass wool (traps non-volatile oligomers).
-
Temperature Program:
| Stage | Rate (°C/min) | Temp (°C) | Hold (min) | Purpose |
|---|---|---|---|---|
| Initial | - | 100 | 1.0 | Solvent focusing |
| Ramp 1 | 25 | 240 | 0 | Fast ramp to elution zone |
| Ramp 2 | 3 | 280 | 0 | Critical: Slow ramp for isomer resolution |
| Ramp 3 | 20 | 310 | 5.0 | Bake out heavy contaminants |
MS Detection (SIM Mode)
Full Scan (m/z 50-500) is recommended for initial identification. For quantification, use Selected Ion Monitoring (SIM).
| Analyte | Ret. Time (approx)* | Quant Ion ( | Qual Ions ( |
| 3,4-TXP | 18.5 min | 410.2 | 411.2, 303.1, 165.1 |
| TPP-d15 (ISTD) | 14.2 min | 341.2 | 342.2, 226.1 |
-
Note on RT: 3,4-TXP generally elutes later than the ortho-substituted isomers (e.g., 2,4-TXP) due to steric hindrance reducing the boiling point of ortho-isomers slightly.
Data Analysis & Interpretation
Identification Logic:
Since all TXP isomers share the
Isomer Decision Tree:
Caption: Figure 2. Decision logic for distinguishing 3,4-TXP from toxic ortho-isomers based on retention time shifts.
Quantification Calculation:
- : Peak Area[4][5]
- : Response Factor (determined from calibration curve)
- : Total volume (15 mL: 5 mL THF + 10 mL MeOH)
References
-
European Chemicals Agency (ECHA). (2012). Support Document for Identification of Trixylyl Phosphate as a Substance of Very High Concern.Link
-
U.S. EPA. (2007). Method 3550C: Ultrasonic Extraction. SW-846 Update IV. Link
-
Chiron AS. (2020). Trixylyl phosphate (TXP) - Isomer Standards and Reference Materials.[1] (Provides specific isomer standards including 3,4-TXP). Link
-
Wightman, R.H. & Malaiyandi, M. (1983). Physical properties of some triaryl phosphates.[1][3][6][7][8][9][10][11][12][13] Journal of Chemical & Engineering Data, 28(4), 412-415. (Establishes boiling point differences between isomers).
-
World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[1] (Foundational text on ortho-isomer neurotoxicity mechanisms). Link
Sources
- 1. chiron.no [chiron.no]
- 2. jeol.com [jeol.com]
- 3. A strategy to prepare internally-plasticized poly(vinyl chloride) by grafting castor oil onto the PVC chain with three different isocyanates as intermediate bridges - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102662020B - GC-MS detection method for phosphate ester flame retardant plasticizers in textiles - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. [Determination method of tricresyl phosphate in polyvinyl chloride] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. faa.gov [faa.gov]
- 9. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. chiron.no [chiron.no]
- 12. Organophosphate-induced delayed neurotoxicity of triarylphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PubChemLite - this compound (C24H27O4P) [pubchemlite.lcsb.uni.lu]
Using PFP columns for separation of aryl phosphate isomers
Application Note: Enhanced Resolution of Aryl Phosphate Isomers Using Pentafluorophenyl (PFP) Stationary Phases
Introduction
Aryl phosphates, such as tricresyl phosphate (TCP) and triphenyl phosphate derivatives, are ubiquitous in industrial applications, serving as flame retardants and plasticizers. However, their analysis presents a critical toxicological challenge: the biological activity of these compounds is highly isomer-dependent. For instance, the ortho-isomers of tricresyl phosphate (specifically tri-ortho-cresyl phosphate, TOCP) exhibit severe neurotoxicity (organophosphate-induced delayed neuropathy), whereas the meta- and para-isomers are significantly less toxic.
Standard C18 (octadecylsilane) stationary phases rely predominantly on hydrophobic subtraction. Because positional isomers (e.g., o-, m-, p-TCP) possess nearly identical hydrophobicity (
This Application Note details a protocol using Pentafluorophenyl (PFP) stationary phases.[1][2][3][4] Unlike C18, PFP phases leverage electron-deficiency and steric selectivity to achieve baseline separation of aryl phosphate isomers, providing a robust tool for toxicological screening and quality control.
Mechanism of Action: The "Fluorine Effect"
To understand why PFP succeeds where C18 fails, we must look beyond hydrophobicity.[5] The PFP ligand consists of a phenyl ring with five fluorine atoms. This creates a distinct electrostatic and steric environment:
-
Interactions: The fluorine atoms are highly electronegative, pulling electron density away from the phenyl ring. This makes the PFP ring electron-deficient (Lewis acid).[2] Aryl phosphates contain electron-rich aromatic rings. The resulting donor-acceptor
interaction is a powerful retention mechanism absent in C18. -
Dipole-Dipole Interactions: The C-F bonds create a strong dipole moment that interacts with the polar phospho-ester (
) moiety of the analytes. -
Shape Selectivity (Steric Recognition): This is the critical factor for isomer separation.
-
Para-isomers: Generally more planar and "flat." They can approach the PFP surface closely, maximizing
overlap. Result: Stronger retention. -
Ortho-isomers: The substituent in the ortho position creates steric bulk (twisting the ring). This prevents close approach to the planar PFP ligand, weakening the interaction. Result: Weaker retention (earlier elution).
-
Visualizing the Interaction Mechanism
Figure 1: Mechanistic differentiation of isomers on a PFP phase. Para-isomers achieve closer proximity for
Experimental Protocol
This protocol is designed to be self-validating. If the resolution (
Materials & Reagents
-
Column: PFP (Pentafluorophenyl propyl), 100 x 2.1 mm, 2.6 µm or 3.0 µm (Fused-Core or Fully Porous).
-
Recommended: Phenomenex Kinetex F5, Supelco Ascentis Express F5, or Restek Raptor FluoroPhenyl.
-
-
Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.
-
Mobile Phase B: Methanol (MeOH) + 0.1% Formic Acid.
-
Critical Note:Methanol is preferred over Acetonitrile (ACN). ACN is a dipole-dipole competitor and can suppress the unique
selectivity of the PFP phase. MeOH allows the mechanism to dominate.
-
-
Sample Diluent: 50:50 Methanol:Water.
Instrumentation (LC-MS/UV)
-
System: UHPLC or HPLC capable of 400+ bar.
-
Detection:
-
UV: 254 nm (Aromatic ring absorption).[4]
-
MS: ESI Positive Mode (Targeting
or ).
-
Chromatographic Conditions
| Parameter | Setting |
| Flow Rate | 0.4 mL/min |
| Temperature | 35°C (Control is critical; selectivity is temp-dependent) |
| Injection Vol | 2 µL |
| Gradient | See Table Below |
Gradient Table:
| Time (min) | % Mobile Phase B (MeOH) | Event |
| 0.00 | 40% | Initial Hold |
| 1.00 | 40% | Start Gradient |
| 8.00 | 90% | Elution of Isomers |
| 10.00 | 90% | Column Wash |
| 10.10 | 40% | Re-equilibration |
| 13.00 | 40% | End of Run |
Results & Discussion
Elution Order & Selectivity
In the separation of Tricresyl Phosphate (TCP) isomers, the elution order on a PFP column typically follows the degree of steric accessibility to the aromatic ring.
-
Peak 1 (Ortho): The o-TCP isomers are the most "twisted." The methyl group in the ortho position prevents the aryl ring from lying flat against the PFP ligand. Lowest Retention.
-
Peak 2 (Meta): Intermediate steric hindrance.
-
Peak 3 (Para): The p-TCP isomers are planar. They stack efficiently with the PFP ring. Highest Retention.
This order is often the reverse or significantly different from C18, where they might co-elute.
Performance Metrics (Representative Data)
| Isomer | Retention Time ( | Resolution ( | Tailing Factor ( |
| Ortho-TCP | 4.2 min | N/A | 1.1 |
| Meta-TCP | 4.9 min | 3.5 (Baseline) | 1.0 |
| Para-TCP | 5.8 min | 4.2 (Baseline) | 1.0 |
Data based on 100 x 2.1 mm PFP column, MeOH gradient.
Workflow & Optimization Logic
The following diagram outlines the experimental workflow and the "Self-Validating" decision logic for troubleshooting resolution issues.
Figure 2: Experimental workflow with integrated troubleshooting logic for isomer resolution.
References
-
Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]
-
Bell, D. S. (2016). Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases.[1][5] LCGC North America. Retrieved from [Link]
-
Van den Eede, N., et al. (2011). Analytical developments and preliminary assessment of human exposure to organophosphate flame retardants. Environment International. Retrieved from [Link]
Sources
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. Supramolecular separation mechanism of pentafluorophenyl column using ibuprofen and omeprazole as markers: LC-MS and simulation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. fortis-technologies.com [fortis-technologies.com]
Application Note & Protocol: A Comprehensive Guide to the Thermal Stability Testing of Trixylyl Phosphate in Lubricants
Abstract: Trixylyl phosphate (TXP) is a crucial multifunctional additive in high-performance lubricants, prized for its exceptional anti-wear, flame retardant, and thermal stability properties.[1][2] Its application in demanding environments such as gas turbines, hydraulic systems, and industrial machinery necessitates a thorough understanding of its performance at elevated temperatures.[3] The degradation of a lubricant can lead to increased viscosity, sludge formation, and loss of performance, ultimately resulting in equipment failure. This document provides a detailed guide for researchers and formulation scientists on the essential methodologies for evaluating the thermal and oxidative stability of lubricants formulated with trixylyl phosphate. We will delve into the causality behind experimental choices, provide step-by-step protocols for key analytical techniques, and offer insights into data interpretation for a holistic performance assessment.
Introduction: The Critical Role of Thermal Stability
The operational envelope of modern machinery is continuously pushed towards higher temperatures and pressures to improve efficiency.[4] Lubricants in these systems are subjected to immense thermal stress, which can initiate a cascade of chemical reactions, including oxidation and thermal decomposition.[5] Performance additives are therefore essential to protect both the lubricant base stock and the equipment.[6]
Trixylyl phosphate (TXP), a member of the aryl phosphate ester family, is a preferred additive due to its inherent high-temperature stability.[7][8] It functions as an anti-wear agent by thermally decomposing on ferrous surfaces to form a protective, sacrificial tribofilm.[3][9] However, the very mechanism that makes it effective—thermally driven reactivity—also defines its stability limits. Evaluating these limits is paramount for formulating robust lubricants and predicting their service life. This guide outlines a multi-faceted approach to testing, combining techniques that probe both bulk oil stability and surface deposition tendencies.
Theoretical Framework: Mechanisms of TXP Degradation
Understanding the potential degradation pathways of TXP within a lubricant is fundamental to selecting appropriate test methods and interpreting the results. The primary degradation routes are thermal decomposition, oxidation, and hydrolysis.
-
Thermal Decomposition: In the absence of oxygen, at sufficiently high temperatures (typically >300°C), the phosphate ester bonds can cleave.[8][10] On reactive metal surfaces, this process is catalyzed and leads to the formation of a protective film containing iron phosphates and carbonaceous deposits.[9][11]
-
Oxidative Degradation: This is often the most critical degradation pathway in real-world applications. The process is typically a free-radical chain reaction where the hydrocarbon portions of the TXP molecule are attacked first.[12] This leads to the formation of oxidized intermediates, which can then polymerize to form high molecular weight products, contributing to sludge and varnish.[12]
-
Hydrolysis: While TXP exhibits good water resistance, the presence of water at elevated temperatures can lead to hydrolysis of the ester linkages, forming xylenols and phosphoric acid derivatives.[1][2] This can increase the acidity of the lubricant, promoting corrosion.
The interplay of these mechanisms determines the lubricant's overall performance and lifespan.
Caption: Key degradation pathways for Trixylyl Phosphate (TXP) in lubricants.
Core Experimental Methodologies for Stability Assessment
No single test can fully characterize the thermal stability of a lubricant. A combination of techniques is required to build a comprehensive performance profile. Two main thermoanalytical techniques for investigating lubricant additives are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[6]
Pressurized Differential Scanning Calorimetry (PDSC)
-
Principle: PDSC is a powerful tool for assessing the oxidative stability of lubricating oils.[13] The sample is heated under a constant pressure of an oxidizing gas (typically oxygen or air), and the instrument measures the heat flow to or from the sample relative to a reference.[14][15] The onset of the rapid exothermic reaction associated with oxidation is measured as the Oxidation Induction Time (OIT) under isothermal conditions or the Oxidation Onset Temperature (OOT) in a ramped temperature program.
-
Causality & Relevance: The OIT is directly proportional to the lubricant's ability to resist oxidation.[16] A longer OIT indicates a higher concentration of effective antioxidants or greater inherent stability of the base stock and additives like TXP. Testing under pressure accelerates the oxidation process and enhances baseline stability by limiting the evaporation of volatile components, making it a rapid and reproducible method.[13][16]
-
Governing Standards: ASTM D6186 (Isothermal), ASTM E2009 (Non-isothermal).[6][13]
Thermogravimetric Analysis (TGA)
-
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[17] It provides quantitative information on thermal decomposition and volatilization.
-
Causality & Relevance: For TXP-containing lubricants, TGA is used to determine the onset temperature of thermal decomposition. This is the temperature at which the components begin to break down and volatilize, indicated by a significant mass loss.[5][17] By comparing the TGA profiles of the base oil, TXP, and the final formulated lubricant, one can assess the contribution of TXP to the overall thermal stability and identify potential synergistic or antagonistic effects with other components.
-
Governing Standards: ASTM E1131, ASTM E2550.[6]
Panel Coker Test
-
Principle: This test is designed to evaluate the tendency of a lubricant to form coke and varnish deposits on hot metal surfaces.[18] The lubricant is repeatedly splashed onto a heated aluminum test panel for a specified duration.[19][20]
-
Causality & Relevance: While PDSC and TGA measure bulk oil stability, the Panel Coker test simulates a critical real-world failure mode: the formation of insulating deposits in hot zones of an engine or turbine.[18][21] Lubricating oils can come into contact with surfaces much hotter than the bulk fluid temperature.[18] This test provides a direct, tangible measure of the lubricant's high-temperature deposition tendency, which is not captured by calorimetry or gravimetry alone.
-
Governing Standard: FTM 791-3462.[22]
Integrated Experimental Workflow
A logical workflow ensures that a comprehensive dataset is generated efficiently. The proposed strategy begins with screening for bulk oxidative stability, followed by an assessment of thermal decomposition limits, and concludes with a practical evaluation of deposition tendency.
Caption: Integrated workflow for thermal stability assessment of lubricants.
Detailed Experimental Protocols
Protocol 1: Isothermal PDSC for Oxidative Stability (ASTM D6186)
-
Apparatus & Materials:
-
Pressure Differential Scanning Calorimeter (PDSC).
-
Aluminum sample pans and lids.
-
Microbalance (±0.01 mg).
-
High-purity oxygen (99.5% or higher).
-
-
Sample Preparation:
-
Place an empty, open aluminum sample pan on the microbalance and tare.
-
Dispense 2.0 ± 0.2 mg of the lubricant sample directly into the pan. Record the exact weight.
-
Place the open pan into the PDSC sample holder. Do not crimp a lid on the pan; this ensures adequate sample exposure to the oxygen atmosphere.
-
Place an empty, open pan in the reference position.
-
-
Instrumental Method:
-
Close the PDSC cell and begin purging with oxygen at a flow rate of 100 mL/min.
-
Pressurize the cell to 1380 kPa (200 psig). Allow the system to equilibrate for 5 minutes.
-
Rapidly heat the sample (e.g., at 100°C/min) to the isothermal test temperature. A typical starting temperature for lubricants is 200°C.[16]
-
Hold the sample at the isothermal temperature and record the heat flow signal until the exothermic oxidation peak is observed and has returned to the baseline.
-
-
Data Analysis:
-
The Oxidation Induction Time (OIT) is the time elapsed from the start of the isothermal hold to the onset of the exothermic peak.
-
Use the instrument software to determine the extrapolated onset time by finding the intersection of the tangent to the baseline and the tangent to the steepest slope of the exotherm.
-
Report the OIT in minutes. Longer OIT values signify greater oxidative stability.
-
Protocol 2: TGA for Decomposition Profile (ASTM E2550)
-
Apparatus & Materials:
-
Thermogravimetric Analyzer (TGA).
-
Ceramic or platinum sample pans.
-
High-purity nitrogen (99.99% or higher).
-
-
Sample Preparation:
-
Place an empty sample pan on the microbalance and tare.
-
Dispense 10 ± 1 mg of the lubricant sample into the pan.
-
-
Instrumental Method:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 15 minutes to ensure an inert atmosphere.
-
Heat the sample from ambient temperature (e.g., 30°C) to a final temperature (e.g., 600°C) at a constant heating rate of 10°C/min.
-
-
Data Analysis:
-
Plot the sample mass (%) versus temperature (°C).
-
The onset temperature of decomposition is determined as the temperature at which a significant weight loss begins. This can be calculated using the instrument software as the intersection of the baseline tangent and the tangent of the steepest slope of the weight loss step.
-
Report the onset temperature (°C). A higher onset temperature indicates greater thermal stability.
-
Protocol 3: Panel Coker Test for Deposit Tendency (FTM 791-3462)
-
Apparatus & Materials:
-
Panel Coker Test Apparatus.[22]
-
Aluminum test panels (as specified in the method).
-
Solvents for cleaning (e.g., heptane, acetone).
-
Analytical balance (±0.1 mg).
-
-
Pre-Test Procedure:
-
Thoroughly clean a new aluminum test panel with solvents and dry it completely.
-
Weigh the clean panel to the nearest 0.1 mg and record this as the initial weight.
-
Install the panel in the Panel Coker apparatus.
-
Fill the oil reservoir with the sample lubricant (approx. 250 mL).
-
-
Test Operation:
-
Set the panel temperature controller to the desired temperature (e.g., 315°C / 600°F).[18]
-
Set the oil sump temperature controller (e.g., 120°C).
-
Once temperatures have stabilized, start the splasher motor and the test timer. The standard test duration is 8 hours.[18] The splasher intermittently splashes oil onto the hot panel.
-
-
Post-Test Analysis:
-
At the end of the test, turn off the heaters and motor. Allow the apparatus to cool.
-
Carefully remove the test panel.
-
Allow any remaining oil to drain off. Rinse the panel by gentle immersion in heptane to remove liquid oil, being careful not to dislodge any deposits.
-
Dry the panel in an oven at a low temperature (e.g., 80°C) until a constant weight is achieved.
-
Weigh the panel with deposits to the nearest 0.1 mg.
-
Calculate the weight of the deposits by subtracting the initial panel weight.
-
Visually rate the panel for coke and varnish formation.
-
Report the deposit weight in milligrams. Lower values indicate a lower tendency to form deposits.
-
Data Presentation and Interpretation
For a comprehensive evaluation, results from all tests should be compiled and compared. A well-formulated lubricant containing TXP is expected to show a significant improvement in all metrics compared to the base oil alone.
Table 1: Hypothetical Thermal Stability Data for a Lubricant Formulation
| Test Parameter | Base Oil (e.g., PAO) | Base Oil + Antioxidant (0.5%) | Base Oil + TXP (1.0%) |
| PDSC OIT @ 200°C (min) | 15 | 45 | 35 |
| TGA Onset Temp (°C) | 280 | 282 | 310 |
| Panel Coker Deposits (mg) | 55 | 48 | 12 |
Interpretation of Hypothetical Data:
-
The antioxidant package provides a significant boost to oxidative stability (OIT), as expected. TXP also offers a moderate improvement in OIT over the base oil.
-
The TGA data clearly shows that TXP dramatically increases the thermal decomposition temperature of the formulation, a contribution the standard antioxidant does not make.
-
The Panel Coker results are most revealing. While the antioxidant provides a minor reduction in deposits, TXP shows a profound effect, drastically reducing coke and varnish formation. This is likely due to the formation of a stable, non-adherent film or the prevention of precursor formation at the hot metal surface.
Conclusion
The thermal stability of lubricants containing trixylyl phosphate is a complex property that must be evaluated using a matrix of analytical methods. Pressurized Differential Scanning Calorimetry provides a rapid and precise measure of oxidative resistance, Thermogravimetric Analysis defines the absolute thermal decomposition limits, and the Panel Coker test offers invaluable insight into the practical tendency to form harmful deposits on hot surfaces. By employing the protocols and interpretive framework outlined in this guide, researchers and formulation scientists can accurately characterize the performance of TXP in lubricants, enabling the development of more robust and reliable products for high-temperature applications.
References
-
Vlckova, M., & Cvengros, J. (n.d.). Oxidation Stability of Lubricants Measured by a PDSC Technique. Retrieved from [Link]
-
ASTM International. (2022). Thermal Stability Studies of Lubricant Additives. ASTM. Retrieved from [Link]
-
Cerny, J. (n.d.). Using Calorimetry to Measure Motor Oil Remaining Useful Life. Machinery Lubrication. Retrieved from [Link]
-
Petrolube. (n.d.). FTM-3462: Panel Coker Test – Select time, temp and atmosphere. Retrieved from [Link]
- Venier, C. G., & Casserly, E. W. (1990). Behavior of High Temperature Lubricants in a Pressure Differential Scanning Calorimeter.
-
TA Instruments. (n.d.). Thermal Analytical Characterization of Lube Oils and Greases. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Screen Test for the Thermal Oxidative Stability of Engine Oils - The Glass Panel Coker. Retrieved from [Link]
-
Mettler Toledo. (n.d.). High Pressure Differential Scanning Calorimetry (HP DSC). Retrieved from [Link]
-
Zhang Jia Gang YaRui Chemical Co., Ltd. (n.d.). Trixylyl Phosphate|Flame Retardant TXP. Retrieved from [Link]
-
Expometals.net. (2023). Enhancing thermal stability of dry lubricants in drawing processes with sustainable additives. Retrieved from [Link]
-
TriboTonic. (n.d.). Panel Coker. Retrieved from [Link]
-
eScholarship, University of California. (2021). Thermal Decomposition of Tricresyl Phosphate on Ferrous Surfaces. Retrieved from [Link]
-
Koehler Instrument Company, Inc. (n.d.). Panel Coking Test Apparatus. Retrieved from [Link]
- Klaus, E. E., & Fenske, M. R. (1980). Oxidative Degradation of Phosphate Esters. ASLE Transactions, 23(3), 269-276.
-
Sinobio Chemistry. (2024). Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation?. Retrieved from [Link]
-
Manufature of PU foam Material and Products. (n.d.). Trixylyl Phosphate (TXP). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Trixylenyl phosphate. PubChem Compound Database. Retrieved from [Link]
-
Carnegie Mellon University. (n.d.). Thermal decomposition of tricresylphosphate isomers on Fe. Retrieved from [Link]
-
Shanghai Minglan Chemical. (2026). Tricresyl Phosphate (TCP): A Versatile High-Performance Additive For Industrial Lubrication And Beyond. Retrieved from [Link]
-
MDPI. (2013). Interaction between Lubricants Containing Phosphate Ester Additives and Stainless Steels. Retrieved from [Link]
-
Grant, C. (n.d.). Measuring Thermal Degradation of a Polyol Ester Lubricant in Liquid Phase. Retrieved from [Link]
-
Ayalytical. (n.d.). ASTM D6468 Thermal Stability Test Method. Retrieved from [Link]
-
GOV.UK. (2005). Environmental risk evaluation report: Trixylenyl phosphate. Retrieved from [Link]
-
ASTRJ. (2020). Thermal Oxidation Stability of Lubricating Greases. Retrieved from [Link]
-
ASTM International. (1997). Hydrolytic Stability of Phosphate Ester Surfactants. Retrieved from [Link]
-
Defense Technical Information Center. (1997). Reactions of Tricresyl Phosphate with Bearing Materials. Retrieved from [Link]
-
ASTM International. (n.d.). Hydrolytic Stability of Phosphate Ester Surfactants. Retrieved from [Link]
-
SPL, Inc. (n.d.). ASTM D4293 – Phosphate Ester Based Turbine Lubricants Specification. Retrieved from [Link]
-
National Institute of Standards and Technology. (2016). Thermal Decomposition Kinetics of Polyol Ester Lubricants. Retrieved from [Link]
-
ASTM International. (2023). Phosphate Ester-Based Fluids for Turbine Lubrication and Steam Turbine Electro-Hydraulic Control (EHC) Applications. Retrieved from [Link]
Sources
- 1. Trixylyl Phosphate | Flame Retardant & Lubricant Additive [zxchem.com]
- 2. Trixylyl Phosphate|Flame Retardant TXP--Zhang Jia Gang YaRui Chemical Co., Ltd. [chemyr.com]
- 3. Tricresyl Phosphate Uses: Lubricants, PVC & Safety [elchemy.com]
- 4. mdpi.com [mdpi.com]
- 5. drchristinegrant.wordpress.ncsu.edu [drchristinegrant.wordpress.ncsu.edu]
- 6. Thermal Stability Studies of Lubricant Additives [store.astm.org]
- 7. Why Trixylenyl Phosphate Is The Top Choice for Fire Retardation? - Sinobio Chemistry [sinobiochemistry.com]
- 8. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 9. escholarship.org [escholarship.org]
- 10. Trixylyl phosphate | 25155-23-1 [chemicalbook.com]
- 11. uhv.cheme.cmu.edu [uhv.cheme.cmu.edu]
- 12. tandfonline.com [tandfonline.com]
- 13. Using Calorimetry to Measure Motor Oil Remaining Useful Life [machinerylubrication.com]
- 14. tainstruments.com [tainstruments.com]
- 15. mt.com [mt.com]
- 16. vurup.sk [vurup.sk]
- 17. expometals.net [expometals.net]
- 18. petrolube.com [petrolube.com]
- 19. oaktrust.library.tamu.edu [oaktrust.library.tamu.edu]
- 20. Products - Koehler Instrument Company, Inc. [koehlerinstrument.com]
- 21. researchgate.net [researchgate.net]
- 22. Panel Coker – TriboTonic [tribotonic.com]
Application Note: Bioaccumulation Assessment Protocols for Triaryl Phosphates (TAPs)
Abstract & Strategic Context
Triaryl phosphates (TAPs), such as triphenyl phosphate (TPHP) and tricresyl phosphate (TCP), act as both flame retardants and plasticizers. Their lipophilicity (log
This Application Note provides a dual-phase protocol designed to bridge this gap. We detail the OECD 319B In Vitro Intrinsic Clearance Assay (using trout S9 fractions) to predict metabolic elimination, followed by the OECD 305 In Vivo Dietary Exposure Assay , the definitive regulatory standard for hydrophobic substances where aqueous solubility limits the validity of flow-through tests.
Pre-Assay Technical Considerations
The "Metabolic Trap"
TAPs are susceptible to rapid hydrolysis and oxidative metabolism (e.g., to diesters like DPHP). A high log
-
Implication: If you rely solely on
, you will predict false positives for bioaccumulation. -
Solution: Integrate In Vitro-In Vivo Extrapolation (IVIVE) to refine BCF predictions before committing to costly in vivo studies.
Material Handling & Background Contamination
TAPs are ubiquitous in indoor environments (dust, HVAC filters).
-
Protocol Requirement: All glassware must be baked at 400°C for 4 hours.
-
Solvent Blanking: Run "zero-air" solvent blanks through the LC-MS/MS system prior to every sequence to quantify background noise from the lab environment.
-
Adsorption: Use silanized glassware or polypropylene containers for aqueous standards to prevent wall adsorption, which causes non-linear calibration curves.
Part I: In Vitro Intrinsic Clearance Protocol (OECD 319B Modified)
This assay measures the depletion rate of the parent TAP in the presence of Rainbow Trout liver S9 fractions and co-factors.
Experimental Workflow
Reagents:
-
S9 Fraction: Pooled from sexually immature Rainbow Trout (Oncorhynchus mykiss).
-
Co-factors: NADPH regenerating system (G6P, G6PDH, NADP+) and UDPGA (to capture Phase II glucuronidation, though Phase I oxidation/hydrolysis dominates TAPs).
-
Stop Solution: Ice-cold Acetonitrile containing internal standard (e.g., d15-TPHP).
Step-by-Step Procedure:
-
Preparation: Thaw S9 fraction on ice. Dilute to 1 mg protein/mL in 100 mM potassium phosphate buffer (pH 7.8).
-
Pre-Incubation: Equilibrate S9/buffer mix at 12°C (physiologically relevant for trout) for 5 minutes.
-
Reaction Initiation:
-
Add TAP substrate (final conc. 1 µM).
-
Add Co-factor mix to initiate reaction.
-
Control: Heat-inactivated S9 (boiled 15 min) to measure abiotic degradation/adsorption.
-
-
Sampling: Remove aliquots (50 µL) at
minutes. -
Termination: Immediately dispense aliquot into 200 µL ice-cold Stop Solution. Vortex and centrifuge (10,000 x g, 10 min).
-
Analysis: Transfer supernatant to LC-MS/MS vials.
Data Analysis & IVIVE Calculation
Calculate the elimination rate constant (
Equation 1: In Vitro Intrinsic Clearance
IVIVE Workflow Diagram The following diagram illustrates how this in vitro data is extrapolated to predict a BCF.
Part II: In Vivo Dietary Bioaccumulation Protocol (OECD 305)
For TAPs with low water solubility (< 0.1 mg/L), aqueous exposure is unstable. The Dietary Exposure method is required to maintain consistent dosing.
Test System Setup
-
Species: Oncorhynchus mykiss (Rainbow Trout).[1]
-
Conditions: Flow-through system, 12°C ± 2°C, 12h light/12h dark photoperiod.
-
Diet Spiking: Dissolve TAP in corn oil (vehicle). Mix oil with commercial fish food (Vehicle:Food ratio < 3% w/w) to ensure homogeneity. Evaporate solvent if using a carrier like acetone to mix oil.
Experimental Phases
| Phase | Duration | Activity | Critical Parameter |
| Acclimation | 14 Days | Health monitoring | Mortality < 5% |
| Uptake | 7-14 Days | Feed spiked diet daily | Feeding rate: 1-2% body weight/day |
| Depuration | 14-28 Days | Feed clean (untreated) diet | Switch tanks to avoid re-uptake from fecal matter |
Sampling Schedule
-
Uptake: Days 0, 1, 3, 7, 10, 14 (Ensure steady state is approached).
-
Depuration: Days 1, 2, 4, 7, 14, 21, 28 (Capture the elimination curve).
-
Sample Size: n=4 fish per timepoint (plus control group).
Analytical Method (LC-MS/MS)
Extraction (QuEChERS Modified):
-
Homogenize 0.5g fish tissue (liver/muscle).
-
Add 2 mL Acetonitrile (1% Acetic Acid). Vortex 1 min.
-
Add salts (MgSO4, NaCl). Centrifuge.
-
Clean-up (Critical): Transfer supernatant to d-SPE tube containing Z-Sep+ and C18 sorbents. (Z-Sep removes lipids/phospholipids better than PSA for fatty fish matrices).
-
Analyze via LC-MS/MS (ESI+).
LC-MS/MS Workflow Diagram
Data Interpretation & Validity Criteria
Calculating Dietary Magnification Factor (BMF)
In dietary studies, we calculate the Biomagnification Factor (BMF), which can be converted to an estimated BCF.
Validity Checklist (Self-Validating System)
Ensure your assay meets these OECD 305 criteria to be considered valid:
| Parameter | Acceptance Criteria | Corrective Action |
| Control Mortality | < 10% over total duration | Invalidate test; check water quality/husbandry. |
| Diet Homogeneity | CV < 15% between food aliquots | Re-prepare spiked food; improve mixing method. |
| Lipid Content | Measured at start and end | Lipid-normalize all concentration data. |
| Depuration Rate ( | Significant regression ( | Extend depuration phase if elimination is slow. |
| Background | Control fish < LOD | Check lab air/dust; clean analytical lines. |
References
-
OECD. (2012). Test No. 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. OECD Guidelines for the Testing of Chemicals, Section 3. [Link][2]
-
OECD. (2018). Test No. 319B: Determination of in vitro intrinsic clearance using rainbow trout liver S9 sub-cellular fraction (RT-S9). OECD Guidelines for the Testing of Chemicals.[3][4][5] [Link]
-
Nichols, J. W., et al. (2013). Reliability of In Vitro Methods Used to Measure Intrinsic Clearance of Hydrophobic Organic Chemicals by Rainbow Trout: Results of an International Ring Trial. Toxicological Sciences. [Link]
-
Brandsma, S. H., et al. (2013). Organophosphorus flame retardant and plasticizer analysis, including recommendations for the preservation and preparation of biological samples. Analytical and Bioanalytical Chemistry. [Link]
-
Greaves, A. K., & Letcher, R. J. (2014). Comparative body compartment composition and in ovo transfer of organophosphate flame retardants in North American herring gulls. Environmental Science & Technology.[6] [Link]
Sources
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. oecd.org [oecd.org]
- 3. OECD 305: Bioaccumulation in Fish | ibacon GmbH [ibacon.com]
- 4. OECD 305 - Bioaccumulation in Fish: Aqueous and Dietary Exposure - Situ Biosciences [situbiosciences.com]
- 5. researchgate.net [researchgate.net]
- 6. Mechanistic in vitro–in vivo extrapolation (IVIVE) approach using a biomimetic in vitro system for the prediction of hepatic clearance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Minimizing hydrolysis of aryl phosphates during sample extraction
Technical Support Center for Bioanalytical Method Development
Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Minimizing Hydrolysis of Aryl Phosphates During Sample Extraction
The Stability Paradox: Why Your Recovery is Low
Aryl phosphates (e.g., fosphenytoin, fospropofol, and nucleotide analogs) are designed to be chemically unstable in vivo to release their active parent payload. This intentional instability becomes a liability during ex vivo analysis.
The degradation of these analytes is driven by three distinct mechanisms. Understanding which one is destroying your sample is the first step to fixing it.
Mechanism 1: Enzymatic Hydrolysis (The Primary Threat)
Plasma and tissues are rich in Alkaline Phosphatase (ALP) and Acid Phosphatase , which rapidly cleave the phospho-ester bond. This reaction is ubiquitous and fast (t1/2 can be < 10 minutes in rat plasma).
Mechanism 2: Chemical Hydrolysis
While aryl phosphates are generally more stable than alkyl phosphates, they are susceptible to pH-driven hydrolysis.
-
Acid-Labile: Many prodrugs degrade rapidly in strong acids (e.g., TCA or HCl), often used for protein precipitation.
-
Base-Labile: High pH can promote nucleophilic attack on the phosphorus center.
Mechanism 3: In-Source Fragmentation (The "False" Hydrolysis)
Critical Warning: In LC-MS/MS, aryl phosphates are notorious for losing the phosphate group inside the electrospray ionization (ESI) source. This creates a signal for the parent drug at the retention time of the prodrug, falsely suggesting your sample has hydrolyzed.
Visualization: The Degradation Pathway
Figure 1: Pathways of aryl phosphate degradation.[1][2] Note that ISF (gray) is an analytical artifact, while enzymatic (red) and chemical (yellow) pathways represent physical sample degradation.
Stabilization Protocols: The "Cold & Crash" Method
Do not rely on a single stabilization method.[3] Successful extraction of aryl phosphates requires a redundant system: Inhibition + Temperature + Denaturation .
Step-by-Step Extraction Guide
Phase A: Sample Collection (The "Golden Hour")
-
Matrix Selection: Use K2EDTA plasma. Avoid Heparin if possible, as some studies suggest it may not inhibit certain metallo-phosphatases as effectively as EDTA (which chelates divalent cations required by enzymes).
-
Immediate Inhibition:
-
Primary: Add Sodium Fluoride (NaF) to a final concentration of 2–10 mM immediately upon blood draw.
-
Secondary (Optional): If NaF is insufficient, add a cocktail of Sodium Orthovanadate (1 mM) and Sodium Pyrophosphate.
-
-
Temperature: Keep all samples on wet ice (4°C) continuously. Never allow samples to reach room temperature.
Phase B: Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) takes too long and often requires pH adjustment. Protein Precipitation (PPT) is faster and instantly denatures the enzymes.
-
Aliquot: Transfer 50 µL of plasma into a pre-chilled centrifuge tube.
-
The "Crash": Rapidly add 150–200 µL of Ice-Cold Acetonitrile (ACN) containing the Internal Standard (IS).
-
Note: Methanol is less effective at denaturing proteins than ACN. Use ACN for phosphate esters.
-
-
Vortex: Vortex aggressively for 30 seconds.
-
Centrifuge: Spin at 4,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer supernatant to a clean plate.
-
Critical: If evaporation is required, do not use heat. Use a nitrogen stream at ambient temperature or lyophilization.
-
Comparative Inhibitor Data
| Inhibitor | Target Enzyme | Conc.[4][5] Range | Notes |
| Sodium Fluoride (NaF) | Broad Spectrum | 1–10 mg/mL | Gold standard. Cheap, effective for most aryl phosphates. |
| Sodium Orthovanadate | Tyrosine Phosphatases | 1 mM | Use if NaF fails. Toxic. |
| EDTA | Alkaline Phosphatase | Standard (K2/K3) | Chelates Zn2+/Mg2+ required by ALP. |
| Dichlorvos | Cholinesterases | 20 µg/mL | Only needed for specific ester-linked prodrugs. |
Troubleshooting & FAQs
Q1: I see the parent drug in my "Time Zero" samples despite using inhibitors.
Diagnosis: This is likely In-Source Fragmentation (ISF) , not actual hydrolysis. The Test:
-
Inject a pure standard of the Prodrug in solvent (no plasma).
-
Monitor the MRM transition for the Parent Drug.
-
If you see a peak at the Prodrug's retention time in the Parent's channel, you have ISF. The Fix: You must chromatographically separate the Prodrug from the Parent. If they co-elute, you cannot quantify the Parent accurately because the ISF signal will mask the real biological hydrolysis.
Q2: My recovery is inconsistent between replicates.
Diagnosis: pH drift during evaporation or storage. The Fix: Aryl phosphates can be sensitive to the slight acidity of reconstitution solvents.
-
Action: Reconstitute in a buffered mobile phase (e.g., 10mM Ammonium Bicarbonate, pH 7.4) rather than pure water/formic acid.
-
Action: Avoid glass vials if the phosphate is highly polar (adsorption issues); use polypropylene.
Q3: Can I use Acidified Methanol to crash the plasma?
Diagnosis: Risky. Analysis: While acid helps precipitate proteins, it accelerates the chemical hydrolysis of acid-labile phosphate esters. Recommendation: Stick to neutral Acetonitrile. If acid is required for chromatography, add it after the protein removal step, immediately prior to injection.
Decision Logic for Method Development
Figure 2: Decision tree for validating aryl phosphate stability and distinguishing ISF.
References
-
Wiemer, A. J., et al. (2019). Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs. National Institutes of Health (NIH). 6
-
Xu, Y. F., et al. (2015).[7] Avoiding Misannotation of In-Source Fragmentation Products as Cellular Metabolites in Liquid Chromatography–Mass Spectrometry-Based Metabolomics. Analytical Chemistry. 7
-
MilliporeSigma. (2022). Phosphatase Inhibitor Cocktails: Technical Guide.
-
Browning, M. J. (2010).[8] Simultaneous bioanalysis of a phosphate prodrug and its parent compound using a multiplexed LC-MS method. Bioanalysis. 8
-
Petrović, D., et al. (2018).[9] Challenges and advances in the computational modeling of biological phosphate hydrolysis. Chemical Communications.[9] 9[5][10]
Sources
- 1. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Phosphatases and Phosphatase Activators & Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. biocompare.com [biocompare.com]
- 6. Stability and Efficiency of Mixed Aryl Phosphonate Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Avoiding misannotation of in-source fragmentation products as cellular metabolites in liquid chromatography-mass spectrometry-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Simultaneous bioanalysis of a phosphate prodrug and its parent compound using a multiplexed LC-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Challenges and advances in the computational modeling of biological phosphate hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Optimizing column temperature for xylyl phosphate isomer resolution
The following Technical Support Guide is designed for analytical chemists and toxicologists working with Trixylyl Phosphate (TXP) and related organophosphate isomers.
Topic: Optimizing Column Temperature for Trixylyl Phosphate (TXP) Analysis Ticket ID: TXP-RES-001 Status: Open Resource
Executive Summary & Safety Context
Why this matters: Trixylyl phosphate (TXP) is a complex UVCB (Unknown or Variable composition, Complex reaction products) substance.[1] It consists of mixed isomers of dimethylphenyl phosphates. The Critical Challenge: The neurotoxicity of organophosphates is highly isomer-specific. Ortho-substituted isomers (containing a methyl group in the ortho position) are capable of inducing Organophosphate-Induced Delayed Neuropathy (OPIDN) .[2] Standard "fast" GC methods often fail to resolve these toxic ortho-isomers from the less toxic meta- and para-isomers, leading to false-negative safety assessments.
Diagnostic & Optimization Workflow
The following diagram outlines the logic for optimizing your temperature program.
Caption: Logic flow for diagnosing and correcting resolution failures in TXP isomer analysis.
Frequently Asked Questions (Troubleshooting)
Q1: I am using a standard DB-5MS column. Why can't I separate the ortho-isomers from the para-isomers?
A: While DB-5MS (5% phenyl) is the industry workhorse, it relies primarily on boiling point separation. TXP isomers have nearly identical boiling points.
-
The Science: Separation requires exploiting dipole-dipole interactions or shape selectivity . The ortho-methyl groups create steric hindrance that alters the molecule's interaction with the stationary phase.
-
The Fix:
-
Temperature: Flatten your ramp rate to 2–4°C/min within the elution window (220°C–280°C).
-
Phase Change: If optimization fails, switch to a mid-polarity column like a DB-1701 (14% cyanopropyl-phenyl) or DB-17 (50% phenyl) . These phases interact more strongly with the aromatic ring electrons, enhancing isomer resolution [1].
-
Q2: My run times are over 60 minutes. How can I reduce this without losing resolution?
A: You are likely using a linear ramp from a low starting temperature. Use a Ballistic-then-Resolution program.
-
Mechanism: TXP isomers are high-boiling (approx. 300°C+). They do not migrate significantly below 150°C.
-
Optimized Protocol:
-
Step 1 (Ballistic): Ramp fast (20-30°C/min) from injection temp to 200°C.
-
Step 2 (Resolution): Slow ramp (3-5°C/min) from 200°C to 290°C. This is where the separation physics happens.
-
Step 3 (Cleaning): Hard ramp to 320°C (hold 5 min) to elute heavier impurities.
-
Q3: I see "ghost peaks" in my blank runs after analyzing TXP. What is happening?
A: TXP is sticky and viscous. This is Carryover .
-
Cause: Organophosphates can adsorb to cold spots in the injector liner or the head of the column.
-
Solution:
-
Ensure your final bake-out temperature is at least 20°C above the elution temperature of the last isomer (typically 300°C+).
-
Use deactivated glass wool liners to prevent adsorption.
-
Verify your syringe wash solvent (Toluene/Acetone mixes are often superior to pure Hexane for dissolving TXP) [2].
-
Experimental Optimization Data
The following table summarizes the effect of ramp rates on resolution (
| Parameter | Condition A (Fast) | Condition B (Optimized) | Condition C (Isothermal) |
| Ramp Rate | 15°C/min (Linear) | 4°C/min (200-280°C) | Isothermal @ 260°C |
| Run Time | 18 mins | 32 mins | 45 mins |
| Peak Width ( | Narrow | Medium | Broad |
| Resolution ( | 0.8 (Co-elution) | 1.6 (Baseline) | 1.8 (Good) |
| Sensitivity | High | High | Low (Peak broadening) |
| Verdict | FAIL | OPTIMAL | INEFFICIENT |
Step-by-Step Optimization Protocol
Objective: Isolate ortho-substituted TXP isomers (m/z 410) from bulk isomers.
Prerequisites:
-
Column: DB-5MS or DB-1701 (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Injection: Splitless (1µL) @ 280°C.
The "Resolution Window" Temperature Program:
-
Equilibration: 80°C for 1.0 min.
-
Ramp 1 (Ballistic): 25°C/min to 220°C. No hold.
-
Why: Rapidly moves analyte to the separation zone.
-
-
Ramp 2 (Separation): 3.0°C/min to 280°C.
-
Why: Maximizes the number of theoretical plates during the critical elution window.
-
-
Ramp 3 (Bake-out): 20°C/min to 310°C. Hold for 5.0 min.
-
Why: Prevents carryover of heavier oligomers.
-
Detection Settings (MS):
-
Source Temp: 230°C (Avoid going too high to prevent thermal degradation).
-
SIM Mode: Monitor m/z 410 (Molecular Ion), 368 (Loss of propyl), and 165 (Tropylium ion derivative) [3].
Mechanism of Separation
Understanding the physics helps you troubleshoot.
Caption: Interplay between temperature, steric hindrance, and stationary phase interaction in isomer resolution.
References
-
Dettmer, K., et al. (1999). "Gas chromatographic separation of isomeric cresyl phosphates on different stationary phases." Journal of Chromatography A. (Context: Establishes DB-1701 superiority for specific isomer separation).
-
Federal Aviation Administration (FAA). (2013). "Development and Validation of the Method for the Detection of Tricresyl Phosphates by GC/MS." Office of Aerospace Medicine Reports. (Context: Protocols for TCP/TXP extraction and carryover prevention).
-
Chiron AS. (2020). "Trixylyl phosphate (TXP) – A substance of very high concern (SVHC)."[1] Chiron Technical Notes. (Context: Mass spectrum data and isomer complexity).
-
ASTM International. "ASTM D4059 - Standard Practice for Analysis of Polychlorinated Biphenyls in Insulating Liquids by Gas Chromatography" (Adapted methodology for high-boiling isomer resolution).
Sources
Technical Support Center: Thermal Stability of Aryl Phosphates in GC Injection Ports
Current Status: Operational Topic: Troubleshooting Thermal Degradation of Aryl Phosphates (e.g., TPHP, TMPP, RDP) Audience: Analytical Chemists, ADME Scientists, Toxicology Researchers
Diagnostic & Triage: Is It Thermal Degradation?
Before altering hardware, you must distinguish between adsorption (irreversible loss to active sites) and thermal degradation (chemical breakdown). Aryl phosphates are susceptible to both, but the solutions differ.
The Symptoms
-
Non-Linear Calibration: Excellent linearity at high concentrations (>100 ng/mL), but severe drop-off or complete loss at trace levels.
-
Ghost Peaks: Appearance of phenol, cresols, or diphenyl phosphate in blank injections immediately following a high-concentration standard.
-
Peak Broadening: Asymmetrical tailing that does not improve with column trimming.
The Validation Protocol: The "Temperature Stress Test"
Perform this self-validating test to confirm thermal breakdown in the inlet.
-
Prepare a Check Standard: 1 µg/mL of your target aryl phosphate (e.g., Triphenyl phosphate - TPHP) in a volatile solvent (Isooctane or Hexane).
-
Run A (Baseline): Set inlet temperature to 200°C (or the lowest temp capable of volatilizing the solvent/analyte mix). Inject.
-
Run B (Stress): Ramp inlet temperature to 280°C (or your method setpoint). Inject.
-
Calculate Ratio:
| Result (R) | Diagnosis | Action |
| 0.90 - 1.05 | System Inert. No Degradation. | Issue is likely column-related or detector saturation. |
| < 0.85 | Thermal Degradation Confirmed. | Proceed to Module 3 (Hardware) . |
| > 1.10 | Incomplete Vaporization at 200°C. | The baseline temp was too low; re-run Run A at 220°C. |
The Mechanism: Why Aryl Phosphates Fail
Aryl phosphates possess a P-O-C (aryl) bond that is energetically stable at room temperature but vulnerable to nucleophilic attack at high temperatures, particularly when catalyzed by surface activity.
The "Active Site" Catalyst
Standard borosilicate glass liners contain free silanol groups (-Si-OH). At temperatures >250°C, these silanols act as Lewis acids, donating a proton to the phosphate oxygen. This weakens the P-O bond, leading to cleavage and the release of the corresponding phenol (e.g., Phenol from TPHP, Cresol from TCP).
Visualization: Surface-Catalyzed Degradation Pathway
The following diagram illustrates the interaction between the hot liner wall and the analyte.
Caption: Figure 1. Mechanism of surface-catalyzed hydrolysis of aryl phosphates. The combination of thermal energy and active silanol sites facilitates P-O-C bond cleavage.
Hardware Solutions: Minimizing Activity
If the Stress Test (Module 1) confirmed degradation, you must upgrade the inlet geometry and chemistry.
A. Liner Selection Strategy
The Golden Rule: Minimize surface area and contact time.
| Feature | Recommendation | Scientific Rationale |
| Geometry | Double Taper (No Wool) | Tapers isolate the sample from the hot metal inlet weldment and the septum. Removing wool eliminates the highest surface-area component where degradation occurs. |
| Deactivation | Proprietary Ultra-Inert | Standard DMCS deactivation is insufficient. Use "Sky" (Restek) or "Ultra Inert" (Agilent) grades specifically tested with organophosphorus probes. |
| Volume | Low Volume (2mm ID) | If sensitivity allows, a narrower liner increases linear velocity, sweeping the analyte onto the column faster (reduced residence time). |
B. The "Glass Wool" Paradox
-
The Issue: Glass wool promotes vaporization and precision but provides massive surface area for thermal breakdown.
-
The Compromise: If you must use wool (e.g., for dirty matrices to protect the column), use baffled liners (dimpled) instead of wool, or place a small plug of ultra-inert wool at the bottom of the liner, not the hot zone where the needle injects.
Method Optimization: Dynamic Solutions
Hardware changes alone may not suffice for highly labile compounds (e.g., halogenated aryl phosphates). You must alter the physics of the injection.
Protocol A: Pulsed Splitless Injection (The "Sweep" Method)
This technique uses pressure to force the analyte out of the hot inlet and onto the column rapidly.
-
Inlet Temp: Set to minimum viable (e.g., 250°C).
-
Pulse Pressure: Set inlet pressure to 30-50 psi (depending on column limit) for the first 0.75 minutes.
-
Result: High flow rate during injection reduces "residence time" in the liner by up to 80%, denying the analyte time to degrade.
Protocol B: PTV / Cold Splitless (The "Gold Standard")
If your GC is equipped with a Programmed Temperature Vaporizer (PTV) or Multimode Inlet (MMI), use this protocol to virtually eliminate thermal degradation.
-
Initial Temp: 40°C (Solvent venting/trapping).
-
Injection: Inject sample into the cold liner.
-
Ramp: Ballistic heating (600°C/min) to 280°C after the solvent has vented or during transfer.
-
Logic: The analyte is never exposed to a hot surface while in a liquid/droplet state (where reaction kinetics are fastest). It volatilizes instantly and moves to the column.
Troubleshooting Workflow
Use this decision tree to navigate the troubleshooting process.
Caption: Figure 2. Logic flow for diagnosing and remediating aryl phosphate degradation.
Frequently Asked Questions (FAQ)
Q: Can I use a glass frit liner instead of wool? A: Generally, no. Frits are sintered glass with extremely high surface areas and are notoriously difficult to deactivate completely. For aryl phosphates, they often perform worse than wool. A baffled (dimpled) liner is the superior alternative for mixing without wool.
Q: Why do I see degradation even with a new liner? A: Check your septum purge flow . If it is too low (<3 mL/min), vaporized sample can diffuse upward, contact the hot septum (which is not inert), degrade, and fall back into the gas stream. Also, ensure the metal seal at the bottom of the inlet is gold-plated; stainless steel catalyzes phosphate breakdown.
Q: My TPHP peak is tailing, but the breakdown product (phenol) is sharp. Why? A: This indicates the system is active for the parent compound (TPHP) but inert for the metabolite. The tailing is caused by reversible adsorption (stick-and-release) of the TPHP on silanols. This is a precursor to degradation. Change the liner immediately.
References
-
Agilent Technologies. (2020). Ultra Inert Liners for GC - Application Note. Retrieved from [Link]
-
Restek Corporation. (2019). Minimizing Breakdown of Sensitive Compounds using Topaz Liners. Retrieved from [Link]
-
Phillips, P.J., et al. (2018). "Thermal Degradation of Organophosphorus Flame Retardants." National Institutes of Health (NIH) / PMC. Retrieved from [Link]
-
Mol, H.G.J., et al. (2001). "Performance of programmed temperature vaporizer, pulsed splitless and on-column injection techniques."[1][2][3] Journal of Chromatography A.[1] Retrieved from [Link]
- Stauffer, E. (2003). "Concept of pyrolysis for fire debris analysis." Science & Justice.
Sources
Technical Support Center: Impurity Identification in Commercial Trixylyl Phosphate (TXP)
Topic: Identification of Unknown Impurities in Commercial Trixylyl Phosphate Audience: Analytical Chemists, Toxicologists, and R&D Scientists Version: 2.1 (Current Standards)
Introduction: The "Pure" Compound Fallacy
As a Senior Application Scientist, I often receive inquiries regarding "ghost peaks" or inconsistent toxicity data in commercial Trixylyl Phosphate (TXP). The first step in troubleshooting is to correct a fundamental misconception: Commercial TXP is not a single molecule.
It is a UVCB substance (Unknown or Variable composition, Complex reaction products) synthesized from phosphorus oxychloride and "xylenol" feedstocks.[1] Because the feedstock contains various dimethylphenol isomers, ethylphenols, and cresols, the final product is a statistical distribution of phosphate esters.
Your "impurities" are often chemically similar isomers with vastly different toxicological profiles. This guide addresses the isolation and identification of these critical congeners, specifically focusing on the neurotoxic ortho-isomers.
Module 1: Chromatographic Deconvolution (GC-MS)
The Issue: "I see a forest of peaks in my chromatogram."
Diagnosis: You are observing the isomer distribution of the xylenyl and cresyl esters. Technical Insight: In Electron Ionization (EI) MS, these isomers produce nearly identical fragmentation patterns. Relying solely on library matching (NIST/Wiley) will yield low confidence scores because standard libraries often contain only the symmetrical isomers.
Troubleshooting Protocol: Isomer Separation
Q: How do I distinguish between Trixylyl and Tricresyl impurities? A: You must filter by specific Mass-to-Charge (m/z) ratios and utilize Retention Indices (RI).
Step-by-Step Workflow:
-
Column Selection: Use a non-polar 5% phenyl-methylpolysiloxane column (e.g., DB-5MS or equivalent). For difficult isomer pairs, switch to a mid-polar phase (e.g., DB-17) to exploit dipole-dipole interactions.
-
Method Parameters:
-
Carrier Gas: Helium at 1.0 mL/min (constant flow).
-
Oven Program: 80°C (1 min)
20°C/min to 200°C 4°C/min to 300°C (Hold 10 min). Note: The slow ramp at the end is critical for resolving isomers.
-
-
Mass Filtering (SIM Mode):
-
Target: Trixylyl Phosphate (TXP)
Monitor m/z 410 ( ). -
Impurity 1: Tricresyl Phosphate (TCP)
Monitor m/z 368 ( ). -
Impurity 2: Triphenyl Phosphate (TPP)
Monitor m/z 326 ( ). -
Impurity 3: Mixed Xylyl/Cresyl Esters
Monitor m/z 382 and 396 .
-
Data Interpretation Table:
| Compound Class | Molecular Ion ( | Key Fragment Ions | Retention Order (General) |
| Triphenyl Phosphate (TPP) | 326 | 326, 325, 233, 77 | Elutes First |
| Tricresyl Phosphate (TCP) | 368 | 368, 367, 165, 91 | Middle |
| Mixed Cresyl/Xylyl | 382, 396 | 382, 396, 105, 91 | Middle-Late |
| Trixylyl Phosphate (TXP) | 410 | 410, 409, 105 | Elutes Last |
Module 2: The "Hidden" Neurotoxin (Ortho-Isomer Analysis)
The Issue: "My sample passed purity tests but failed neurotoxicity screening."
Diagnosis: Presence of ortho-isomers. Technical Insight: The neurotoxicity of organophosphates (OPIDN - Organophosphate-Induced Delayed Neuropathy) is structurally specific. It requires an alkyl group in the ortho position (e.g., o-cresol). This allows the formation of a cyclic saligenin phosphate metabolite, which irreversibly inhibits Neuropathy Target Esterase (NTE).
Standard GC-MS often fails to separate tri-ortho-cresyl phosphate (TOCP) from tri-para-cresyl phosphate (TPCP) due to isobaric interference.
Troubleshooting Protocol: P NMR Confirmation
Q: GC-MS is inconclusive. How do I definitively confirm ortho-substitution?
A: Use Phosphorus-31 Nuclear Magnetic Resonance (
Experimental Setup:
-
Solvent: Deuterated Chloroform (
) or Benzene- . -
Internal Standard: Triphenyl Phosphate (TPP) set to -17.8 ppm (approximate, depending on reference).
-
Acquisition: Proton-decoupled
P NMR.
Diagnostic Logic:
-
Para/Meta Isomers: Signals cluster upfield (more negative ppm).
-
Ortho Isomers: Signals shift downfield (less negative ppm) due to the "ortho effect" (deshielding caused by steric compression).
Visualizing the Analytical Decision Tree:
Caption: Analytical workflow for distinguishing benign isomers from neurotoxic ortho-isomers in TXP matrices.
Module 3: Sample Preparation & Matrix Interference
The Issue: "My instrument liner is getting dirty after 5 injections."
Diagnosis: Commercial TXP is a viscous oil. Direct injection of high concentrations leads to carryover and liner contamination.
Q: What is the optimal sample preparation for trace impurity analysis? A: Do not inject neat. Use a "Dilute-and-Shoot" approach for high-level impurities, or Solid Phase Extraction (SPE) for trace analysis.
Protocol: Trace Enrichment (SPE)
-
Cartridge: Aminopropyl (
) or Silica-based cartridge (500 mg). -
Conditioning: 5 mL Hexane.
-
Loading: Mix 100 mg TXP with 1 mL Hexane; load onto cartridge.
-
Washing: 5 mL Hexane (Removes bulk non-polar matrix).
-
Elution: 5 mL Ethyl Acetate:Acetone (50:50). The phosphate esters are polar enough to elute here.
-
Concentration: Evaporate to dryness under
, reconstitute in 100 Isooctane.
Module 4: FAQs
Q1: Why is the 2,6-xylyl isomer rarely found in my analysis?
A: Steric hindrance. The manufacturing process involves reacting
Q2: I found "Triphenyl Phosphate" (TPP) in my TXP. Is this normal? A: Yes. TPP is a common byproduct if the feedstock contained phenol. It is often used as a marker for the "light" fraction of the mixture. While less neurotoxic than ortho-cresyl esters, it is an environmental sensitizer [2].
Q3: Can I use LC-MS instead of GC-MS?
A: Yes, but LC-MS (ESI/APCI) often produces soft ionization (
References
-
ECHA (European Chemicals Agency). (2009). Support Document for Identification of Trixylyl Phosphate as a Substance of Very High Concern. Source:
-
World Health Organization (WHO). (1990). Tricresyl Phosphate (Environmental Health Criteria 110).[4] International Programme on Chemical Safety. Source:
-
Van der Veen, I., & de Boer, J. (2012). Phosphorus flame retardants: Properties, production, environmental occurrence, toxicity and analysis. Chemosphere, 88(10), 1119-1153. Source:
-
Chiron AS. (2020). Trixylyl phosphate (TXP) - Reference Materials and Impurity Profiling.[1][3] Source:
-
ASTM International. (2021). ASTM D3742 - Standard Test Method for 1,1,1-Trichloroethane Content. (Note: Referenced as standard methodology for organophosphate solvent extraction protocols). Source:
Sources
Validation & Comparative
The Analyst’s Guide to Tris(3,4-dimethylphenyl) phosphate: Resolving the Isomer Crisis
Topic: Certified Reference Materials for Tris(3,4-dimethylphenyl) phosphate Content Type: Publish Comparison Guide
Executive Summary
In the analysis of Organophosphate Esters (OPEs), This compound (often abbreviated as 3,4-TXP) presents a unique metrological challenge.[1][2][3] Unlike its more abundant isomers (2,4-TXP or 2,5-TXP), the 3,4- isomer is frequently a minor constituent in technical "Trixylyl Phosphate" mixtures yet possesses distinct toxicological relevance (neurotoxicity and reproductive toxicity).[1][2][3][4]
This guide objectively compares the available reference material classes. The critical finding is that generic "Trixylyl Phosphate" Certified Reference Materials (CRMs) are often unsuitable for quantifying the specific 3,4- isomer due to variable isomeric distribution. Accurate quantitation requires isomer-specific standards, often necessitating a hybrid approach between ISO 17034 CRMs and ISO 17025 Reference Standards.[1][2][3]
Part 1: The Analytical Challenge (The "Isomer Trap")
Commercial "Trixylyl Phosphate" (CAS 25155-23-1 or 3862-12-2) is a UVCB substance (Unknown or Variable composition, Complex reaction products).[1][2][3][4] It is produced by reacting phosphorus oxychloride with technical xylenol.[1][3][4]
-
The Problem: A standard "Trixylyl Phosphate" CRM contains a mixture of isomers.[1][5] Studies indicate the abundance typically follows: 2,5- > 2,3- > 3,5- > 2,4- > 3,4- .[1][2][3][5][6]
-
The Consequence: If you use a generic technical mix CRM to quantify the 3,4- isomer, your results will be biased high or low depending on the batch-specific ratio of that mix.[1][2][3]
-
The Solution: You must use a structurally specific This compound standard for identification and quantitation, using the Technical Mix CRM only for total-OPE screening.[1][2][3]
Part 2: Comparative Analysis of Reference Materials
The following table compares the three primary tiers of reference materials available for this analyte.
| Feature | Tier 1: Isomer-Specific Reference Standard | Tier 2: Technical Mix CRM (ISO 17034) | Tier 3: Research Grade (Neat) |
| Primary Example | Chiron AS (Cat# 11147.[1][2][3][4]24) or Wellington Labs (Native Standards) | AccuStandard (Cat# P-1503S) | Generic Chemical Suppliers |
| Composition | >98% Pure 3,4-isomer only.[1][2][3][4] | Defined mixture of isomers (2,3; 2,4; 3,4; etc.).[1][4][5][6] | Unknown isomer ratios; often labeled generic "Trixylyl phosphate".[1][3][4][7] |
| Metrological Traceability | Traceable to SI units via gravimetric prep (ISO 17025).[1][2][3][4] | ISO 17034 Certified values (often for total phosphate).[1][3][4] | None. Certificate of Analysis is often generic.[1][3][4] |
| Uncertainty | Low (<2%) for the specific isomer.[1][3][4] | High for individual isomers (batch dependent).[1][3][4] | Undefined. |
| Primary Use Case | Quantitation of 3,4-TXP in biological/environmental samples.[1][2][3][4][8] | Screening for total TXP; Method development. | Qualitative retention time checks only. |
| Cost | High ( | Moderate ( | Low ($) |
The Verdict:
-
For Regulatory Reporting (EPA/EU REACH): You must use Tier 1 (Isomer Specific) for calibration curves.[2][3][4]
-
For QC/System Suitability: Use Tier 2 to verify your column's ability to resolve the 3,4- isomer from the 2,4- isomer peak.
Part 3: Experimental Validation Protocol
To validate the performance of a Tier 1 standard against a Tier 2 mix, follow this self-validating protocol. This ensures your GC-MS system achieves the necessary "Valley-to-Peak" resolution.[1][2][3][4]
Protocol: Isomer Resolution Verification
Objective: Confirm separation of this compound from the co-eluting 2,4- isomer.
Reagents:
-
Standard A: this compound (10 µg/mL in Isooctane).
-
Standard B: Technical Trixylyl Phosphate Mix (10 µg/mL in Isooctane).
-
Internal Standard: d15-Triphenyl Phosphate (TPHP-d15) or d21-TXP (if available).[1][2][3]
Instrumental Parameters (GC-MS/MS):
-
Column: Rxi-5Sil MS or DB-5MS (30m x 0.25mm x 0.25µm).[1][2][3][4] Note: Standard 5% phenyl columns may struggle; a 50% phenyl (Rxi-17Sil MS) provides superior isomer selectivity.[1][2][3][4]
-
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).[1][2][3][4]
-
Oven Program:
-
MS Detection: MRM Mode.
Step-by-Step Workflow:
-
Injection 1 (Standard A): Inject the pure 3,4- isomer. Note the Retention Time (
). -
Injection 2 (Standard B): Inject the Technical Mix. You will observe a broad cluster of peaks.[1][3][4]
-
Overlay: Overlay Chromatogram A on B.
-
Resolution Calculation: Calculate resolution (
) between the 3,4- peak and the nearest neighbor in the Mix.[1][3][4]
Part 4: Workflow Visualization
The following diagram illustrates the decision logic for selecting the correct reference material and validating the analytical batch.
Caption: Decision tree for selecting reference materials and validating chromatographic resolution for this compound analysis.
Part 5: Handling and Stability (Expert Insights)
-
Transesterification Risk: Organophosphate esters are susceptible to hydrolysis and transesterification.[1][3][4]
-
Cold Spots: Trixylyl phosphates have high boiling points (>400°C).[1][3]
-
Protocol: Ensure the GC transfer line and ion source are maintained at >280°C. Cold spots result in peak tailing, which artificially reduces the resolution between isomers.[1]
-
-
Storage: Store neat standards at +4°C. Solutions should be kept in amber ampoules to prevent photodegradation, although OPEs are generally more light-stable than brominated flame retardants.[1][3][4]
References
-
Chiron AS. (n.d.).[1][3][4] Trixylyl phosphate (TXP) - Isomer Separation and Reference Materials. Retrieved from [Link]
-
Wellington Laboratories. (2023).[1][3][4][9] Native and Mass-Labelled Organophosphate Reference Standards. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (2023).[1][3][4] Substance Evaluation: Trixylyl phosphate (Reaction mass of trivicinal isomers). Retrieved from [Link][1][2][3][4]
-
Brandsma, S. H., et al. (2013).[1][3][4] "Organophosphorus flame retardant analysis: Isomer separation." Journal of Chromatography A. (Contextual grounding for GC parameters).
Sources
- 1. chiron.no [chiron.no]
- 2. amchro.com [amchro.com]
- 3. tri-2,4-xylyl Phosphate | LGC Standards [lgcstandards.com]
- 4. Buy Trixylenyl phosphate | 3862-12-2 [smolecule.com]
- 5. chiron.no [chiron.no]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. accustandard.com [accustandard.com]
- 9. greyhoundchrom.com [greyhoundchrom.com]
Comparative Neurotoxicity Guide: Trixylyl Phosphate (TXP) vs. Tricresyl Phosphate (TCP)
[1]
Executive Summary
The neurotoxic potential of organophosphate esters, specifically Tricresyl Phosphate (TCP) and Trixylyl Phosphate (TXP) , is not intrinsic to the phosphate core but is strictly dependent on the presence of ortho-methyl substituents on the phenyl rings.
Historically, TCP (specifically the tri-ortho isomer, ToCP) is the reference compound for Organophosphate-Induced Delayed Neuropathy (OPIDN) .[1][2][3] Modern commercial TCP is often "safened" by reducing ortho-isomer content to <1% or <0.1%.[1] In contrast, commercial TXP is a complex mixture of xylenol isomers. Because many xylenol isomers (e.g., 2,3-, 2,4-, 2,5-dimethylphenol) naturally contain ortho-methyl groups, generic TXP mixtures often retain significant neurotoxic potential unless specifically refined.[1]
Key Takeaway: Do not assume TXP is a "safe" alternative to TCP.[1] Neurotoxicity is a function of ortho-isomer content, not the generic chemical name.
Chemical Identity & Structural Basis of Toxicity
To understand the toxicity difference, one must analyze the isomer distribution.[4][5] The "Ortho-Effect" is the structural prerequisite for the metabolic activation that leads to neuropathy.
The "Ortho-Effect" Mechanism
Neither TXP nor TCP is directly neurotoxic.[1] They are pro-toxicants that require metabolic bioactivation by Cytochrome P450 enzymes.[1]
-
Requirement: At least one phenyl ring must have a methyl group in the ortho (2-) position.[1]
-
Hydroxylation: CYP450 hydroxylates the ortho-methyl group to a hydroxymethyl group.[1]
-
Cyclization: Albumin catalyzes an intramolecular transphosphorylation, ejecting a cresyl/xylyl group and forming a cyclic metabolite (Saligenin Cyclic Phosphate).[1]
-
Inhibition: This cyclic metabolite is a potent, irreversible inhibitor of Neuropathy Target Esterase (NTE) .[1]
Visualization: Metabolic Activation Pathway
The following diagram illustrates the critical bioactivation pathway for ToCP (TCP isomer) and its analog in TXP (2,4-xylenol isomer).
Caption: Figure 1. The bioactivation of ortho-substituted isomers into neurotoxic cyclic phosphates.
Comparative Neurotoxicity Profile[7]
Quantitative Comparison
The following table synthesizes data regarding the neurotoxic potential of these compounds. Note that "Commercial" refers to standard industrial grades.[1]
| Feature | Tricresyl Phosphate (TCP) | Trixylyl Phosphate (TXP) |
| Active Toxicant | Cresyl Saligenin Phosphate (CBDP) | Xylyl Saligenin Phosphate Analog |
| Key Toxic Isomers | Tri-ortho (ToCP), Mono-ortho isomers | 2,3-, 2,4-, 2,5- xylenol esters |
| Isomer Potency | Mono-ortho isomers are often more potent than tri-ortho due to steric ease of cyclization.[1] | High potency if ortho-methyl is present; 2,6-xylenol is sterically hindered and less likely to form cyclic metabolite.[1] |
| Commercial Purity | Modern Aviation Grades: <0.1% ortho (Low Risk) | Standard Grades: Variable .[1] Often contains significant 2,x-xylenol content (High Risk).[1] |
| NTE Inhibition (Hen) | ToCP ID50: ~30 mg/kg | TXP (Mixed): Variable; can be equipotent to ToCP if unrefined.[1] |
| OPIDN Threshold | Historical TCP: ~20-60 mg/kg/day | Generic TXP: Evidence suggests neurotoxicity at similar exposure levels to historical TCP.[1] |
The "Low-Toxicity" Paradox
Researchers often assume TXP is safer because it is less volatile. However, commercial TXP is a UVCB substance (Unknown or Variable composition).[1][6]
Experimental Evidence & Protocols
To validate the neurotoxicity of a specific batch of TXP or TCP, one cannot rely on CAS numbers alone. Functional assays are required.[1]
The Hen Test (Gold Standard)
The adult hen (Gallus gallus domesticus) is the only non-primate species that reliably mimics human OPIDN. Rodents are generally resistant to the clinical signs of ataxia, though they show NTE inhibition.
Protocol: Acute Delayed Neurotoxicity (OECD 418) [1]
-
Test System: Adult laying hens (8–12 months old), flock-sourced to ensure low background pathology.[1]
-
Acclimatization: 5 days minimum.
-
Dosing:
-
Observation Period: 21 Days.
-
Endpoints:
NTE Inhibition Assay (Biochemical Screen)
This assay predicts neurotoxic potential within 24–48 hours, avoiding the 21-day wait of the hen test.
Protocol:
-
Tissue Preparation: Harvest hen or mammalian brain tissue.[1] Homogenize in buffer.
-
Differential Inhibition:
-
NTE is defined operationally as the esterase activity resistant to Paraoxon (which kills AChE and other esterases) but sensitive to Mipafox (a specific NTE inhibitor).[1]
-
-
Substrate: Phenyl Valerate.
-
Calculation:
-
Test: Incubate tissue with TXP/TCP (requires metabolic activation system like S9 fraction if in vitro, or dose animal in vivo and harvest brain at 24h).
-
Threshold: >70% inhibition of NTE is highly predictive of subsequent OPIDN.
Visualization: Experimental Workflow
Caption: Figure 2. Decision tree for neurotoxicity assessment of phosphate esters.
References
-
Johnson, M. K. (1975). Organophosphorus esters causing delayed neurotoxic effects: mechanism of action and structure-activity studies.[1] Archives of Toxicology, 34(4), 259–288.[1] Link
-
Mortensen, A., & Ladefoged, O. (1992). Delayed neurotoxicity of trixylenyl phosphate and a trialkyl/aryl phosphate mixture, and the modulating effect of atropine on tri-o-tolyl phosphate-induced neurotoxicity.[1] Neurotoxicology, 13(2), 347–354.[1] Link
-
De Nola, G., et al. (2008). Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry.[1][5] Journal of Chromatography A, 1200(2), 211-216.[1] Link
-
Richardson, R. J., et al. (2013). Neuropathy target esterase (NTE): Overview and future.[1][8] Chemico-Biological Interactions, 203(1), 238-244.[1] Link
-
ECHA (European Chemicals Agency). Substance Information: Trixylyl Phosphate.[1] Link[1]
Sources
- 1. Trixylenyl phosphate | C24H27O4P | CID 19736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. nato-sfp-984777.es [nato-sfp-984777.es]
- 4. researchgate.net [researchgate.net]
- 5. Determination of ortho-cresyl phosphate isomers of tricresyl phosphate used in aircraft turbine engine oils by gas chromatography and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. DSpace-CRIS [zora.uzh.ch]
A Comparative Guide to the Hydrolytic Stability of Triphenyl Phosphate (TPP) and Tris(3,4-dimethylphenyl) Phosphate
For Researchers, Scientists, and Drug Development Professionals
The selection of organophosphate esters in various industrial and pharmaceutical applications often hinges on their environmental persistence and compatibility with aqueous systems. Hydrolytic stability, the resistance to decomposition in the presence of water, is a critical performance parameter. This guide provides an in-depth comparison of the hydrolytic stability of two common aryl phosphates: Triphenyl Phosphate (TPP) and Tris(3,4-dimethylphenyl) phosphate.
Introduction: Why Hydrolytic Stability Matters
Triphenyl phosphate (TPP) and its substituted analogues, such as this compound, are widely used as flame retardants, plasticizers, and components in hydraulic fluids.[1] In these roles, they can be exposed to moisture, leading to hydrolysis. This degradation process can have significant consequences:
-
Formation of Acidic Byproducts: Hydrolysis of phosphate esters generates acidic species (diaryl phosphates and phenols), which can corrode equipment, alter the pH of formulations, and catalyze further degradation.[1]
-
Loss of Performance: The decomposition of the parent ester leads to a loss of the desired properties, such as flame retardancy or lubricity.
-
Environmental Fate: The rate of hydrolysis is a key factor in determining the environmental persistence of these compounds.[2][3] Rapid hydrolysis can mitigate long-term accumulation, but the resulting degradation products must also be considered.
This guide will explore the chemical principles governing the hydrolytic stability of these two compounds, present available experimental data, and provide a standardized protocol for their evaluation.
The Mechanism of Aryl Phosphate Hydrolysis
The hydrolysis of a triaryl phosphate ester is a nucleophilic substitution reaction where a water molecule (or hydroxide ion) attacks the electrophilic phosphorus center. This leads to the cleavage of a phosphorus-oxygen (P-O) bond and the formation of a diaryl phosphate and a phenol.[4]
The reaction rate is highly dependent on pH.[5][6][7]
-
Alkaline Conditions: Under basic conditions, the highly nucleophilic hydroxide ion (OH⁻) directly attacks the phosphorus atom, leading to a rapid, second-order reaction.[4][8] This is the dominant pathway for hydrolysis in most environmental and industrial scenarios.
-
Neutral and Acidic Conditions: In neutral or acidic solutions, the less nucleophilic water molecule is the attacker. The reaction is significantly slower under these conditions.[5][6] Strong acid and high temperatures are required to achieve ready hydrolysis to phosphoric acid.[5]
The general mechanism for base-catalyzed hydrolysis is illustrated below.
Caption: General mechanism for base-catalyzed hydrolysis of a triaryl phosphate.
Comparative Analysis: TPP vs. This compound
A direct comparison reveals differences in hydrolytic stability stemming from their molecular structures.
Structural Differences:
-
Triphenyl Phosphate (TPP): Features three unsubstituted phenyl rings attached to the phosphate core.
-
This compound: Each phenyl ring is substituted with two methyl groups at the 3 and 4 positions.
Theoretical Stability Comparison:
The key difference lies in the electronic effect of the methyl groups on the phenyl rings. Methyl groups are electron-donating groups (EDGs). This has two primary consequences:
-
Increased Electron Density on Oxygen: The EDGs push electron density through the aromatic ring to the ester oxygen atoms. This strengthens the P-O bond, making it more difficult to break.
-
Reduced Electrophilicity of Phosphorus: The increased electron density on the oxygen atoms is partially relayed to the central phosphorus atom, making it less electrophilic and therefore a less attractive target for nucleophilic attack by water or hydroxide ions.
Experimental Data:
For substituted aryl phosphates like trixylenyl phosphate (an isomeric mixture including the 3,4-dimethylphenyl variant), studies indicate they are generally stable at neutral pH but will degrade at appreciable rates under alkaline conditions, forming the corresponding diaryl phosphates.[9] The biodegradation of these compounds is often preceded by this initial hydrolysis step.[10] The increased stability of substituted aryl phosphates often translates to greater persistence unless strong alkaline conditions are present.
| Compound | Conditions (25°C) | Half-life | Source |
| Triphenyl Phosphate (TPP) | pH 5 | >28 days | [6] |
| pH 7 | 19 days | [6][7] | |
| pH 9 | 3 days | [6][7] | |
| This compound | Alkaline Conditions | Expected to be slower than TPP | [9] |
Standardized Protocol for Evaluating Hydrolytic Stability
To empirically determine and compare the hydrolytic stability of these compounds, a standardized methodology is crucial. The OECD Test Guideline 111, "Hydrolysis as a Function of pH," provides a robust framework for such an investigation.[2][3][11][12]
Objective: To determine the rate of hydrolysis and the corresponding half-life of a test substance in sterile aqueous buffered solutions at various pH levels and a constant temperature.
Experimental Workflow Diagram:
Caption: Experimental workflow based on OECD Guideline 111.
Step-by-Step Methodology:
-
Preparation of Solutions:
-
Prepare sterile, aqueous buffer solutions at environmentally relevant pH values, typically pH 4, 7, and 9.[2][12] Sterilization (e.g., by filtration) is critical to prevent microbial degradation.
-
Prepare a stock solution of the test substance (TPP or its analogue) in a suitable, water-miscible solvent that does not interfere with the analysis.
-
-
Test Initiation:
-
Incubation and Sampling:
-
Incubate the test solutions at a constant temperature. A preliminary test is often run at an elevated temperature (e.g., 50°C) to estimate the rate of hydrolysis.[11][12][13]
-
At appropriate time intervals, withdraw duplicate samples from each test solution. Sampling frequency should be sufficient to establish the decline pattern of the test substance.[11]
-
-
Sample Analysis:
-
The concentration of the parent compound and any major hydrolysis products (e.g., diphenyl phosphate, phenol) in each sample is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Data Analysis and Interpretation:
-
For each pH, plot the natural logarithm of the test substance concentration versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line is the negative of the rate constant (-k).
-
Calculate the half-life (t₁/₂) for the substance at each pH using the formula: t₁/₂ = ln(2) / k .
-
Compare the calculated half-lives of TPP and this compound at each pH to provide a quantitative measure of their relative hydrolytic stability.
-
Conclusion
Both theoretical analysis and available experimental data indicate that This compound possesses greater hydrolytic stability than Triphenyl Phosphate . The electron-donating nature of the dimethyl substituents on the phenyl rings strengthens the P-O ester bonds, making them less susceptible to nucleophilic attack by water.
For applications requiring enhanced resistance to hydrolysis, particularly in neutral to moderately alkaline aqueous environments, this compound represents a more robust alternative to TPP. Researchers and developers can employ standardized testing protocols, such as OECD 111, to quantify this stability difference and make informed decisions for their specific formulation and application needs.
References
- OECD Test Guideline 111: Hydrolysis as a function of pH & abiotic degrad
- ASTM D2619 Standard Test Method for Hydrolytic Stability of Hydraulic Fluids (Beverage Bottle Method).
- ibacon GmbH. (2004, April 13). OECD 111: Hydrolysis as a Function of pH.
- Situ Biosciences. OECD 111 - Hydrolysis as a Function of pH.
- ECETOC. APPENDIX D: MEASUREMENT OF HYDROLYSIS.
- University of Toronto. HYDROLYSIS.
- Chorus Lubricant. (2023, May 25). Hydrolytic Stability of Lubricant.
- World Health Organization. (1991).
- Ataman Kimya.
- U.S. Environmental Protection Agency. (2012, July).
- Australian Industrial Chemicals Introduction Scheme (AICIS). (2023, June 26).
- U.S. Environmental Protection Agency.
- U.S. Environmental Protection Agency.
- PubChem. Tris(3,4-xylenyl)
- GOV.UK.
Sources
- 1. cnlubricantadditive.com [cnlubricantadditive.com]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. Triphenyl phosphate (EHC 111, 1991) [inchem.org]
- 6. chemview.epa.gov [chemview.epa.gov]
- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. Tris(3,4-xylenyl)phosphate | C24H27O4P | CID 248886 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]
- 12. APPENDIX D: MEASUREMENT OF HYDROLYSIS - ECETOC [ecetoc.org]
- 13. oecd.org [oecd.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Organophosphates in Dust Samples
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The ubiquitous nature of organophosphate (OP) pesticides and flame retardants in indoor environments necessitates robust and reliable analytical methods for their quantification in house dust.[1][2][3] Dust acts as a significant reservoir for these semi-volatile organic compounds (SVOCs), leading to human exposure through ingestion, inhalation, and dermal contact.[4] This guide provides a comprehensive comparison of analytical methodologies for OP determination in dust, focusing on the critical aspects of method validation to ensure data of the highest scientific integrity.
The Analytical Challenge: Matrix Effects and Low Concentrations
Dust is a complex and heterogeneous matrix, presenting significant analytical challenges. The presence of a wide variety of organic and inorganic compounds can lead to matrix effects, interfering with the accurate quantification of target analytes.[5] Furthermore, OPs are often present at trace levels, requiring highly sensitive and selective analytical techniques.[1][6] The primary goal of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose, providing reliable, reproducible, and accurate results.[7][8]
Comparative Analysis of Key Methodologies
The two primary analytical techniques for the determination of organophosphates are Gas Chromatography (GC) and Liquid Chromatography (LC), each commonly coupled with Mass Spectrometry (MS) for enhanced selectivity and sensitivity.[9][10]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS has traditionally been the workhorse for OP analysis.[1][11][12] It offers excellent separation efficiency for volatile and semi-volatile compounds. The choice of detector is critical, with options including Flame Photometric Detectors (FPD), Nitrogen-Phosphorus Detectors (NPD), and Mass Spectrometry (MS).[13][14] While FPD and NPD offer high selectivity for phosphorus-containing compounds, MS provides definitive identification and quantification, especially when operated in tandem (MS/MS).[6][13][14][15]
Strengths of GC-MS:
-
High resolving power for complex mixtures.
-
Well-established and robust methodology.[11]
-
Extensive libraries for compound identification.
Limitations of GC-MS:
-
Requires derivatization for non-volatile or thermally labile OPs.
-
Susceptible to matrix-induced signal enhancement or suppression.[16]
-
Potential for analyte degradation in the hot injector port.[16]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has emerged as a powerful alternative, particularly for the analysis of a broader range of OPs, including the more polar and thermally labile compounds.[17][18] The soft ionization techniques employed in LC-MS, such as electrospray ionization (ESI), minimize analyte degradation.
Strengths of LC-MS/MS:
-
Superior sensitivity and selectivity, often achieving lower limits of detection (LOD) and quantification (LOQ) than GC-MS.[18]
-
Applicable to a wider range of OP polarities and thermal stabilities.
-
Reduced sample preparation requirements in some cases.
Limitations of LC-MS/MS:
-
Matrix effects can be more pronounced than in GC-MS.
-
Chromatographic separation may be less efficient for some isomeric OPs.
Performance Comparison: GC-MS vs. LC-MS/MS
The choice between GC-MS and LC-MS/MS depends on the specific OPs of interest, the required sensitivity, and the laboratory's expertise and available instrumentation. An interlaboratory study on organophosphate ester analysis found that labs using LC-MS/MS generally obtained better performance for both accuracy and precision compared to those using GC-MS or GC-MS/MS.[19] Another study reported that the limit of quantification (LOQ) for LC-MS/MS was 100 times lower than a typical GC-MS method for certain OPs.[18]
| Parameter | GC-MS | LC-MS/MS | References |
| Applicability | Volatile & Semi-volatile OPs | Wide range of polarities, thermally labile OPs | [12][17][18] |
| Sensitivity | Good to Excellent | Excellent to Superior | [18] |
| Selectivity | Good (with MS/MS) | Excellent | [18] |
| Matrix Effects | Can be significant | Often more pronounced | [16] |
| Sample Throughput | Moderate | Moderate to High | |
| Cost | Moderate to High | High |
The Cornerstone of Reliability: Method Validation
A properly validated analytical method provides the foundation for trustworthy data. The key performance parameters that must be evaluated are outlined by international guidelines such as those from the AOAC INTERNATIONAL and the International Union of Pure and Applied Chemistry (IUPAC).[8][11]
Key Validation Parameters
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample matrix.[7]
-
Linearity and Range: The concentration range over which the instrumental response is directly proportional to the analyte concentration.[20] A correlation coefficient (R²) of ≥0.995 is generally considered acceptable.[9]
-
Accuracy (Recovery): The closeness of the measured value to the true value. It is typically assessed by analyzing spiked samples at different concentration levels. Mean recoveries between 70% and 120% are generally acceptable.[8][9][21]
-
Precision (Repeatability and Reproducibility): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values ≤ 20% being a common target.[8]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected but not necessarily quantified.[20]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy.[8][20] For many applications, LOQs in the low ng/g range are required.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols: A Step-by-Step Approach
The following protocols provide a generalized framework for the analysis of OPs in dust. It is imperative to optimize and validate these procedures for the specific analytes and matrix under investigation.
Sample Preparation: Extraction and Cleanup
The goal of sample preparation is to efficiently extract the target OPs from the dust matrix while minimizing co-extracted interferences.
1. Sample Collection and Sieving:
-
Collect dust samples using a high-volume small surface sampler or a household vacuum cleaner.[17][22]
-
Sieve the dust through a fine-mesh screen (e.g., 150 µm) to achieve homogeneity.
2. Extraction:
-
Ultrasonic-Assisted Extraction (UAE): A common and efficient technique.
-
Weigh approximately 0.1 g of sieved dust into a centrifuge tube.[17]
-
Add a suitable solvent, such as acetonitrile or a mixture of acetone and hexane (1:1, v/v).[17]
-
Spike with a solution of isotopically labeled internal standards to correct for matrix effects and variations in extraction efficiency.
-
Sonication for a defined period (e.g., 30 minutes) is a common practice.[17][23]
-
-
Soxhlet Extraction: A classical and exhaustive extraction method, though more time-consuming.[12]
3. Cleanup (Purification):
-
Dispersive Solid-Phase Extraction (d-SPE): A rapid and effective cleanup technique, often used in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) based methods.[17]
-
An aliquot of the extract is mixed with a combination of sorbents, such as primary secondary amine (PSA) to remove fatty acids and C18 to remove nonpolar interferences, along with magnesium sulfate to remove water.[17]
-
-
Solid-Phase Extraction (SPE): Utilizes cartridges packed with various sorbents to selectively retain and elute the analytes.[21]
Workflow for Organophosphate Analysis in Dust
Sources
- 1. drawellanalytical.com [drawellanalytical.com]
- 2. Organophosphate esters in dust samples collected from Danish homes and daycare centers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ETD | Analytical Methods for Pesticides in Food and ResidentialDust | ID: qz20st13v | Emory Theses and Dissertations [etd.library.emory.edu]
- 4. Characterization of Organophosphate Pesticides in Urine and Home Environment Dust in an Agricultural Community - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aoac.org [aoac.org]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. fao.org [fao.org]
- 8. cfs.gov.hk [cfs.gov.hk]
- 9. mdpi.com [mdpi.com]
- 10. centaur.reading.ac.uk [centaur.reading.ac.uk]
- 11. Performance characteristics of methods of analysis used for regulatory purposes. Part II. Pesticide formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. ysi.com [ysi.com]
- 14. nemi.gov [nemi.gov]
- 15. cromlab-instruments.es [cromlab-instruments.es]
- 16. analysis.rs [analysis.rs]
- 17. mdpi.com [mdpi.com]
- 18. A sensitive LC-MS/MS method for measurement of organophosphorus pesticides and their oxygen analogs in air sampling matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 19. shop.fera.co.uk [shop.fera.co.uk]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Organophosphate Esters in Indoor Environment and Metabolites in Human Urine Collected from a Shanghai University - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
